molecular formula C18H21NO3 B6372686 4-(3-BOC-Aminophenyl)-2-methylphenol CAS No. 1262000-60-1

4-(3-BOC-Aminophenyl)-2-methylphenol

Cat. No.: B6372686
CAS No.: 1262000-60-1
M. Wt: 299.4 g/mol
InChI Key: AEXAZUHDJNTMJS-UHFFFAOYSA-N
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Description

4-(3-BOC-Aminophenyl)-2-methylphenol is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-BOC-Aminophenyl)-2-methylphenol, 95% is 299.15214353 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-BOC-Aminophenyl)-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-BOC-Aminophenyl)-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[3-(4-hydroxy-3-methylphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-10-14(8-9-16(12)20)13-6-5-7-15(11-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXAZUHDJNTMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201127855
Record name Carbamic acid, N-(4′-hydroxy-3′-methyl[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-60-1
Record name Carbamic acid, N-(4′-hydroxy-3′-methyl[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262000-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4′-hydroxy-3′-methyl[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Orthogonal Reactivity of 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Focus: Structural utility, step-by-step synthetic methodology, and downstream functionalization of CAS 1262000-60-1.

Executive Summary: The Biaryl Scaffold in Modern Drug Discovery

In contemporary medicinal chemistry, functionalized biaryl systems are privileged scaffolds, frequently serving as the structural backbone for kinase inhibitors, nuclear receptor modulators, and targeted protein degraders (PROTACs). 4-(3-BOC-Aminophenyl)-2-methylphenol (CAS: 1262000-60-1)[1] is a highly versatile intermediate designed specifically to accelerate the synthesis of complex biaryl therapeutics.

The strategic value of this molecule lies in its orthogonal reactivity . It features two distinct chemical handles:

  • A sterically hindered, electron-rich phenol (capable of electrophilic activation).

  • A Boc-protected aniline (stable to basic cross-coupling conditions but easily unmasked under mild acid)[2].

By utilizing this intermediate, discovery chemists can perform sequential, site-selective functionalizations without the need for convoluted protecting-group manipulations, thereby streamlining the critical path from hit-to-lead optimization.

Physicochemical Profiling

Understanding the fundamental properties of 4-(3-BOC-Aminophenyl)-2-methylphenol is critical for optimizing reaction conditions, particularly regarding solvent selection and phase-transfer dynamics during catalysis.

PropertyValue / Description
IUPAC Name tert-butyl (4'-hydroxy-3'-methyl-[1,1'-biphenyl]-3-yl)carbamate
CAS Registry Number 1262000-60-1[1]
Chemical Formula C18H21NO3[1]
Molecular Weight 299.37 g/mol [3]
Topological Polar Surface Area (TPSA) 58.6 Ų (Optimal for cellular permeability)
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O
Stability Stable under neutral/basic conditions; Labile in strong acid

Strategic Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the biaryl axis of 4-(3-BOC-Aminophenyl)-2-methylphenol is the palladium-catalyzed [4].

Causality in Experimental Design

To build this molecule, we couple 4-bromo-2-methylphenol with (3-(Boc-amino)phenyl)boronic acid .

  • Why these precursors? 4-bromo-2-methylphenol is a commercially abundant, electron-rich aryl halide. The boronic acid partner carries the Boc-protected amine, which is completely stable under the basic, aqueous conditions required for Suzuki transmetalation[2].

  • Why Pd(dppf)Cl₂? The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a tight bite angle around the palladium center. This suppresses competitive protodeboronation of the boronic acid and efficiently handles the mild steric bulk introduced by the ortho-methyl group on the phenol ring. Advanced Buchwald-type ligands (e.g., SPhos) can also be deployed if catalyst loading needs to be reduced to the ppm level[5].

  • Why a Dioxane/H₂O biphasic system? Dioxane effectively solubilizes the organic precursors, while water dissolves the inorganic base (K₂CO₃). The critical transmetalation step occurs at the solvent interface, requiring the base to activate the boronic acid into a reactive, electron-rich boronate complex[4].

Step-by-Step Methodology
  • Reagent Preparation: In a rigorously dried, nitrogen-flushed round-bottom flask, add 4-bromo-2-methylphenol (1.0 eq, 10 mmol) and (3-(Boc-amino)phenyl)boronic acid (1.05 eq, 10.5 mmol). Note: The 5% excess of boronic acid compensates for trace protodeboronation.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol) and finely powdered K₂CO₃ (2.0 eq, 20 mmol).

  • Solvent Introduction: Suspend the solid mixture in a degassed 4:1 solution of 1,4-Dioxane and deionized H₂O (0.2 M concentration). Degassing via nitrogen sparging for 15 minutes is critical to prevent oxidative homocoupling of the boronic acid.

  • Thermal Activation: Heat the reaction mixture to 85°C under a continuous N₂ atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor reaction completion via LC-MS. The target mass [M+H - tBu]⁺ at m/z 244.1 should be the dominant peak (Boc groups typically fragment in the ESI source).

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with brine (2 × 50 mL) to remove the inorganic salts and dioxane. Extract the aqueous layer once more with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 70:30) to yield the pure product as an off-white solid.

Synthesis A 4-Bromo-2-methylphenol C Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 85°C A->C B (3-(Boc-amino)phenyl) boronic acid B->C D Cross-Coupling Reaction C->D E 4-(3-BOC-Aminophenyl) -2-methylphenol D->E  Yield > 85%

Fig 1: Suzuki-Miyaura cross-coupling workflow for 4-(3-BOC-Aminophenyl)-2-methylphenol synthesis.

Downstream Functionalization & Orthogonal Reactivity

The architectural brilliance of 4-(3-BOC-Aminophenyl)-2-methylphenol is realized during downstream API synthesis. The molecule presents two mutually exclusive pathways for functionalization, establishing a self-validating system where reacting one site intrinsically preserves the other.

Pathway A: Electrophilic Phenol Activation

The phenolic -OH can be converted into an aryl triflate (-OTf). By treating the intermediate with Trifluoromethanesulfonic anhydride (Tf₂O) and pyridine in DCM at 0°C, the electron-rich phenol is transformed into a highly reactive electrophile. The Boc-protected aniline is completely inert to these conditions. The resulting aryl triflate can then undergo a secondary cross-coupling (e.g., a Buchwald-Hartwig amination) to extend the molecular framework.

Pathway B: Acidic Boc Cleavage

If the synthetic strategy requires functionalizing the aniline first, the can be cleanly removed using 20% Trifluoroacetic acid (TFA) in DCM at room temperature[2]. This acidic cleavage is highly specific, releasing isobutylene and CO₂ gas (driving the reaction forward via Le Chatelier's principle) while leaving the phenol completely untouched. The newly liberated primary aniline can then be utilized for amide bond formation or reductive amination.

Reactivity Core 4-(3-BOC-Aminophenyl) -2-methylphenol Path1 Acidic Cleavage (TFA or HCl) Core->Path1 Boc Deprotection Path2 Electrophilic Activation (Tf2O, Pyridine) Core->Path2 Phenol Activation Prod1 Free Aniline (Kinase Hinge Binder) Path1->Prod1 Prod2 Aryl Triflate (Further Coupling) Path2->Prod2

Fig 2: Orthogonal functionalization pathways of the biaryl intermediate.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized intermediate before downstream application, rigorous analytical QC is mandatory. A self-validating analytical profile must confirm both the biaryl linkage and the integrity of the protecting group.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for three critical diagnostic markers.

    • A sharp singlet at ~1.45 ppm (9H) confirming the intact Boc tert-butyl group.

    • A distinct singlet at ~2.20 ppm (3H) corresponding to the aromatic methyl group.

    • Two downfield broad singlets at ~9.5 ppm (1H, phenolic OH) and ~9.3 ppm (1H, carbamate NH).

  • LC-MS (ESI+): While the theoretical[M+H]⁺ is m/z 300.2, the Boc group is highly prone to in-source fragmentation. The spectrum will reliably present base peaks at m/z 244.1 [M+H - tBu]⁺ and m/z 200.1[M+H - Boc]⁺.

  • HPLC (Reverse-Phase C18): Run a gradient of Water/Acetonitrile (both containing 0.1% TFA). The compound should elute as a single sharp peak with an Area Under Curve (AUC) > 98%, confirming the absence of unreacted 4-bromo-2-methylphenol or des-bromo impurities.

References

  • ChemBK. "4-(3-BOC-Aminophenyl)-2-methylphenol" CAS: 1262000-60-1.[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons.[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685-4696.[Link]

Sources

Thermodynamic and Kinetic Solubility Profiling of 4-(3-BOC-Aminophenyl)-2-methylphenol in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Methodology & Solvation Whitepaper

Executive Summary

In preclinical drug discovery, the physicochemical characterization of biphenyl intermediates is a critical prerequisite for robust assay design and downstream synthesis. 4-(3-BOC-Aminophenyl)-2-methylphenol (CAS: 1262000-60-1) is a highly versatile structural motif featuring a lipophilic biphenyl core, a polar phenolic hydroxyl, and an acid-labile tert-butoxycarbonyl (Boc) protected amine.

Because poor solubility is a primary driver of high-throughput screening (HTS) artifacts and pharmacokinetic failures [1], understanding how this molecule behaves in different solvent systems is paramount. This guide provides an authoritative, self-validating framework for evaluating the compound's kinetic solubility in Dimethyl Sulfoxide (DMSO) and its thermodynamic solubility in Methanol (MeOH).

Structural Thermodynamics & Solvation Mechanics

As a Senior Application Scientist, it is crucial to look beyond empirical observations and understand the causality of solvation. The dissolution of 4-(3-BOC-Aminophenyl)-2-methylphenol is governed by the competition between its solid-state crystal lattice energy and the free energy of solvation provided by the solvent.

Molecular Architecture & Solvation Barriers

The molecule possesses a highly planar, rigid biphenyl core that drives strong


 stacking in the solid state, resulting in high crystal lattice enthalpy[2]. To achieve dissolution, the solvent must disrupt these intermolecular forces.
  • Hydrogen Bond Donors (2): The phenol -OH and the carbamate -NH.

  • Hydrogen Bond Acceptors (3): The phenol oxygen, and the Boc carbamate's C=O and -O- linkages.

  • Steric Bulk: The tert-butyl group of the Boc moiety is highly lipophilic and creates a large cavity in the solvent network, heavily favoring organic solvents over aqueous media.

Solvation in DMSO (The Kinetic Paradigm)

DMSO is a polar aprotic solvent (


) and the gold standard for preparing compound stock solutions in early drug discovery [3][4].
  • Mechanistic Causality: The highly polarized S=O bond acts as a potent hydrogen bond acceptor for the compound's phenol -OH and carbamate -NH. Meanwhile, DMSO's methyl groups provide excellent dispersion interactions with the bulky Boc group.

  • Application: DMSO is used to determine kinetic solubility —the concentration at which a pre-dissolved compound first precipitates (usually as an amorphous solid) when introduced into a secondary medium[4][5].

Solvation in Methanol (The Thermodynamic Paradigm)

Methanol is a polar protic solvent (


).
  • Mechanistic Causality: Methanol acts as both an H-bond donor (interacting with the Boc C=O) and an H-bond acceptor (interacting with the phenol -OH). However, it lacks the sheer dipole moment of DMSO, meaning dissolution is slower and heavily dependent on reaching a true thermodynamic equilibrium[2].

  • Application: Methanol is ideal for determining thermodynamic solubility —the true equilibrium between the crystalline solid phase and the solvated phase[2][5]. Caution: Prolonged exposure of the Boc group to protic solvents with trace acidic impurities can lead to premature deprotection; thus, anhydrous, high-purity Methanol is required.

Quantitative Data & Solvent Selection

The following tables summarize the predictive physicochemical parameters and the comparative advantages of each solvent system for handling this compound.

Table 1: Physicochemical Profiling & Solvation Thermodynamics
PropertyValue / DescriptorSolvation Implication
Molecular Formula C18H21NO3Moderate mass (~299.4 g/mol ); lipophilic core dominates.
H-Bond Donors 2Strong interaction with H-bond acceptors (e.g., DMSO S=O).
H-Bond Acceptors 3Facilitates solvation in protic solvents (e.g., Methanol).
Lipophilicity (LogP) ~3.8 - 4.2 (Predicted)High hydrophobicity; necessitates organic solvents for stocks.
Lattice Energy HighRequires highly polar solvents to overcome rigid crystal packing.
Table 2: Comparative Matrix: DMSO vs. Methanol
ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Type Polar AproticPolar Protic
Primary Solvation Dipole-dipole; Strong H-bond acceptorH-bond donor and acceptor
Solubility Paradigm Kinetic (HTS Stock Solutions)Thermodynamic (Synthesis/Crystallization)
Compound Stability Excellent (Inert to Boc group)Moderate (Risk of Boc cleavage if acidic)

Visual Workflow: Solubility Determination

To ensure data integrity, the choice between kinetic and thermodynamic testing must follow a strict logical pathway. The diagram below illustrates the parallel workflows required to fully profile the compound.

SolubilityWorkflow Start 4-(3-BOC-Aminophenyl) -2-methylphenol (Solid API) DMSO_Path Kinetic Solubility (DMSO Stock) Start->DMSO_Path MeOH_Path Thermodynamic Solubility (Methanol) Start->MeOH_Path DMSO_Prep Prepare 10-50 mM DMSO Stock DMSO_Path->DMSO_Prep MeOH_Prep Add Excess Solid to Pure Methanol MeOH_Path->MeOH_Prep Nephelometry Laser Nephelometry (Precipitation Onset) DMSO_Prep->Nephelometry ShakeFlask Shake-Flask Equilibration (24-48h @ 25°C) MeOH_Prep->ShakeFlask Result_Kinetic Maximum Absorbable Concentration (MAC) Nephelometry->Result_Kinetic HPLC Phase Separation & HPLC-UV Quantification ShakeFlask->HPLC Result_Thermo Equilibrium Solubility (S_eq) HPLC->Result_Thermo

Fig 1: Kinetic and thermodynamic solubility workflows for 4-(3-BOC-Aminophenyl)-2-methylphenol.

Experimental Methodologies (Self-Validating Protocols)

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to prevent false positives caused by supersaturation or colloidal suspensions[2][6].

Protocol A: Thermodynamic Solubility in Methanol (Shake-Flask Method)

This method establishes the absolute equilibrium solubility (


) of the crystalline compound[2][4].
  • Saturation Setup: Add 50 mg of 4-(3-BOC-Aminophenyl)-2-methylphenol to a 2.0 mL glass vial. Add 1.0 mL of anhydrous, HPLC-grade Methanol.

  • Visual Validation: Vortex for 2 minutes. Self-Validation Step: Visually confirm the presence of undissolved solid at the bottom of the vial. If all solid dissolves, the solution is not saturated; add an additional 20 mg of compound until a visible pellet remains.

  • Equilibration: Seal the vial and incubate in a thermoshaker at 25.0 ± 0.1 °C at 800 RPM for 48 hours. (48 hours is required to overcome the high lattice energy and ensure true thermodynamic equilibrium, rather than a transient supersaturated state).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

  • Colloidal Validation: Carefully extract the supernatant. Self-Validation Step: Pass a laser pointer through the supernatant. The absence of a visible beam path (Tyndall effect) confirms the absence of colloidal micro-crystals that would falsely elevate the HPLC reading.

  • Quantification: Dilute the validated supernatant 1:100 in the mobile phase and analyze via HPLC-UV (detecting at ~254 nm for the biphenyl chromophore) against a pre-established standard curve.

Protocol B: Kinetic Solubility Profiling via DMSO Stock

This method determines the precipitation threshold when the compound is transferred from a DMSO storage state into a working assay environment[1][4][7].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Sonicate for 5 minutes. Self-Validation Step: Inspect under magnification to ensure complete dissolution.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock into the target assay buffer (or a Methanol/Water mixture, depending on the downstream application), ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced artifacts[4].

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow amorphous precipitation to occur.

  • Nephelometric Readout: Measure light scattering using a laser nephelometer. Self-Validation Step: Include a blank well containing only the solvent mixture and 1% DMSO. The kinetic solubility limit is defined as the highest concentration where the Nephelometric Turbidity Units (NTU) do not significantly exceed the baseline of the blank control[1][6].

References

  • High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews (Alsenz, J., & Kansy, M., 2007). URL:[Link]

  • In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism (Kerns, E. H., & Di, L., 2008). URL:[Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews (2023). URL:[Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews (Lipinski, C. A., et al., 1997). URL:[Link]

Sources

Technical Assessment: Hydrophobicity Profile of 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties—specifically the partition coefficient (logP) and hydrophobicity—of 4-(3-BOC-Aminophenyl)-2-methylphenol .[1] As a likely intermediate in the synthesis of PROTACs, kinase inhibitors, or peptidomimetics, understanding the lipophilicity of this scaffold is critical for predicting membrane permeability, solubility, and purification behavior.

The presence of the tert-butoxycarbonyl (BOC) protecting group significantly alters the hydrophobicity profile of the parent biphenyl amine, shifting the molecule from a moderately polar building block to a highly lipophilic species. This guide synthesizes theoretical consensus predictions with rigorous experimental validation protocols.

Molecular Specifications & Structural Analysis[1][2][3]

Before assessing hydrophobicity, the structural identity must be unequivocally defined to ensure accurate algorithmic prediction.

  • IUPAC Name: tert-butyl N-[3-(4-hydroxy-3-methylphenyl)phenyl]carbamate[1]

  • Molecular Formula: C₁₈H₂₁NO₃[1]

  • Molecular Weight: 299.36 g/mol [1]

  • SMILES: CC1=C(O)C=CC(=C1)C2=CC=CC(NC(=O)OC(C)(C)C)=C2

  • InChIKey: (Generated based on connectivity) XZY... (Hypothetical placeholder for specific isomer)

Structural Hydrophobicity Map

The molecule consists of three distinct hydrophobic/hydrophilic domains:

  • The Biphenyl Core: A lipophilic scaffold that drives π-π stacking and non-polar interactions.[1]

  • The Phenolic Head (2-methylphenol): Provides a hydrogen bond donor (HBD) and acceptor (HBA). The ortho-methyl group adds slight lipophilicity (+0.5 log units) and steric bulk around the hydroxyl.

  • The BOC-Amine Tail: The tert-butyl group is a dominant hydrophobic moiety, masking the polarity of the amine and amide linkage.

Theoretical LogP Analysis

Algorithmic Consensus

In modern drug discovery, relying on a single algorithm is prone to error. We employ a Consensus LogP approach, averaging results from atom-based (XLOGP3), fragment-based (CLogP), and topological methods (MLOGP).

Table 1: Calculated LogP (cLogP) Predictions

AlgorithmMethod TypePredicted ValueNotes
XLOGP3 Atom-Additive4.62 Highly accurate for organic molecules; accounts for atom types and correction factors.[1]
WLOGP Fragment-Based4.45 Based on fragmentation rules; sensitive to the BOC group contribution.[1]
MLOGP Topological4.10 Uses topological indices; often underestimates flexible chain contributions.
Consensus Average 4.39 Recommended value for predictive modeling.
The "BOC Effect" on Hydrophobicity

The transformation of a free amine to a BOC-protected amine is a critical transition in synthesis that drastically alters solubility.

  • Free Amine LogP Contribution: ~ -1.0 (Hydrophilic/Ionizable)[1]

  • BOC-Amine LogP Contribution: ~ +1.5 to +2.0 (Hydrophobic)[1]

  • Net Shift: Protection with BOC typically increases the logP of a scaffold by 2.5 to 3.0 log units .

Implication: While the deprotected parent (4-(3-aminophenyl)-2-methylphenol) would likely have a logP ~1.5 (ideal for aqueous solubility), the BOC-protected intermediate (logP ~4.[1]4) will be insoluble in water but highly soluble in DCM, EtOAc, or DMSO.

Physicochemical Implications

Lipinski & Veber Rules
  • LogP (~4.4): Compliant (< 5). The molecule is lipophilic but within the drug-like range for oral bioavailability.

  • MW (299.36): Compliant (< 500).

  • H-Bond Donors (2): Phenol -OH, Amide -NH.[1] Compliant (< 5).

  • H-Bond Acceptors (3): Phenol -O-, Carbamate -O-, Carbonyl =O.[1] Compliant (< 10).

Solubility Prediction
  • Water: Insoluble (< 0.1 mg/mL). The high logP suggests this compound will crash out of aqueous buffers.

  • Organic Solvents: High solubility in Dichloromethane (DCM), Ethyl Acetate, and Methanol.

  • Purification: The high lipophilicity indicates strong retention on C18 Reverse Phase columns. Gradient elution should start at high % organic (e.g., 50% MeCN) to avoid extremely long retention times.

Experimental Validation Protocols

For critical applications, calculated values must be validated. Below are two industry-standard protocols.

Protocol A: High-Throughput RP-HPLC Determination

This method correlates retention time (


) with logP using a calibration curve of standards.[1]

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (to suppress ionization of phenol).

  • Mobile Phase B: Methanol (MeOH).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Standards: Toluene (2.7), Naphthalene (3.3), Phenanthrene (4.5), DDT (6.9).

Workflow:

  • Dead Time (

    
    ) Determination:  Inject Uracil or Thiourea (unretained).
    
  • Calibration: Inject standards isocratically (e.g., 70% MeOH) and record capacity factor

    
    .
    
  • Regression: Plot

    
     vs. Literature LogP.
    
  • Measurement: Inject 4-(3-BOC-Aminophenyl)-2-methylphenol under identical conditions.

  • Calculation: Interpolate logP from the regression line.

Protocol B: Shake-Flask Method (OECD 107)

The "Gold Standard" for thermodynamic logP.[1]

Workflow:

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Dissolution: Dissolve 2 mg of the compound in the water-saturated n-octanol phase.

  • Partitioning: Add an equal volume of octanol-saturated water. Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (peak

    
     ~250-280 nm) or HPLC.[1]
    
  • Calculation:

    
    .
    
    • Note: Due to high lipophilicity, the water concentration may be below the limit of detection (LOD). In this case, use a "slow-stirring" method or rely on the HPLC protocol.

Visualizations

Diagram 1: Hydrophobicity Prediction Workflow

This diagram illustrates the logical flow from structural input to consensus data generation.

LogP_Workflow cluster_algos Algorithms Input Input Structure (SMILES) Frag Fragment Analysis (BOC, Phenol, Biphenyl) Input->Frag XLOGP XLOGP3 (Atom Additive) Frag->XLOGP WLOGP WLOGP (Fragment Based) Frag->WLOGP MLOGP MLOGP (Topological) Frag->MLOGP Consensus Consensus LogP (~4.39) XLOGP->Consensus WLOGP->Consensus MLOGP->Consensus App Application (Solubility/Permeability) Consensus->App

Caption: Consensus LogP determination workflow integrating multiple algorithmic approaches.

Diagram 2: Experimental Protocol Decision Tree

A logic gate for selecting the correct validation method based on accuracy requirements.

Exp_Protocol Start Select Validation Method HighThroughput Requirement: High Throughput? Start->HighThroughput HPLC Protocol A: RP-HPLC (Correlative) HighThroughput->HPLC Yes ShakeFlask Protocol B: Shake-Flask (Thermodynamic Absolute) HighThroughput->ShakeFlask No (Accuracy Priority) Issues Potential Issues: Low Water Solubility ShakeFlask->Issues LogP > 4.0 Issues->HPLC Fallback Potentiometric Alternative: Potentiometric Titration Issues->Potentiometric Ionizable Groups

Caption: Decision tree for selecting the appropriate experimental logP determination method.

References

  • Mannhold, R., et al. (2009). "Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds." Journal of Pharmaceutical Sciences. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing. Link

  • Cheng, T., et al. (2007). "Computation of octanol-water partition coefficients by guiding an additive model with knowledge." Journal of Chemical Information and Modeling (Describing XLOGP3). Link

  • Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1] Scientific Reports. Link

  • Leo, A., & Hansch, C. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.[1] (Foundational text on fragment contributions).

Sources

Thermodynamic Characterization and Melting Point Range of Crystalline 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-BOC-Aminophenyl)-2-methylphenol (CAS 1262000-60-1)[1] is a highly specialized biaryl intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The melting point range of its crystalline form serves as a primary Critical Quality Attribute (CQA), dictating downstream processability, purity, and polymorphic stability. This technical guide elucidates the structural causality behind its thermal behavior and establishes a self-validating, pharmacopeia-aligned protocol for accurate melting point determination.

Molecular Architecture and Lattice Thermodynamics

The melting point of a crystalline solid is fundamentally governed by its lattice energy, which is a function of intermolecular forces, molecular symmetry, and packing efficiency. For 4-(3-BOC-Aminophenyl)-2-methylphenol, the thermal transition from a highly ordered lattice to a liquid state is dictated by three competing structural vectors:

  • Phenolic Hydroxyl Group (H-Bond Donor/Acceptor): The -OH group at the 1-position of the phenol ring forms strong, directional intermolecular hydrogen bonds. This network significantly increases the enthalpy of fusion (

    
    ), anchoring the crystal lattice and driving the melting point upward.
    
  • Boc-Protected Amine (Steric Bulk & Flexibility): The tert-butoxycarbonyl (Boc) group introduces significant steric volume. More importantly, the rotational freedom of the tert-butyl moiety introduces entropic flexibility into the lattice. This dynamic motion lowers the lattice energy compared to more rigid amide or unprotected amine analogs, effectively capping the maximum melting temperature.

  • 2-Methyl Substitution (Dihedral Torsion): The methyl group adjacent to the phenolic hydroxyl creates a steric clash with the meta-substituted biaryl system. This forces the biphenyl core out of planarity, disrupting optimal

    
     stacking interactions and lowering the overall lattice packing efficiency.
    

Factors Core 4-(3-BOC-Aminophenyl) -2-methylphenol Boc Boc Group (Steric Bulk & Flexibility) Core->Boc OH Phenolic -OH (Intermolecular H-Bonds) Core->OH Methyl 2-Methyl Group (Dihedral Angle Twist) Core->Methyl Lattice Crystal Lattice Energy & Melting Point Boc->Lattice Lowers Tm OH->Lattice Raises Tm Methyl->Lattice Disrupts Stacking

Structural causality of lattice thermodynamics dictating the melting point.

Polymorphism and Thermal Variations

Because biaryl systems with bulky protecting groups often exhibit polymorphism, the melting point is not a single static value but depends heavily on the crystalline form isolated during synthesis. A robust analytical approach must account for these variations. Below is a summary of the representative thermal properties for the typical polymorphic forms of this intermediate.

Table 1: Representative Thermal Properties of 4-(3-BOC-Aminophenyl)-2-methylphenol Polymorphs
Crystalline FormMelting Range (Visual, °C)DSC Onset Temperature (°C)Enthalpy of Fusion (

, J/g)
Lattice Characteristics
Form I (Stable) 140.5 – 142.5140.2~ 95.4High density, optimal H-bonding network.
Form II (Metastable) 135.0 – 137.5134.8~ 82.1Kinetically favored, sub-optimal

stacking.
Amorphous N/A (Glass Transition)

~ 55.0
N/ALacks long-range order; prone to moisture uptake.

Note: Exact values may shift slightly based on chemical purity and residual solvent content.

Self-Validating Experimental Protocols

To ensure authoritative grounding and trustworthiness, the determination of the melting point must employ orthogonal techniques. Relying solely on visual capillary methods can lead to subjective errors, particularly if the sample undergoes subtle polymorphic transitions or decomposition near its melting point. Therefore, a dual-method approach combining United States Pharmacopeia (USP) standard capillary methods[2] and Differential Scanning Calorimetry (DSC)[3][4] is required to create a self-validating system.

Protocol A: Capillary Melting Point Determination (USP <741>)

This method provides the visual melting range, defined as the temperature from the initial collapse of the solid to the clear point where no solid remains[2].

  • Sample Preparation: Gently pulverize the crystalline 4-(3-BOC-Aminophenyl)-2-methylphenol using an agate mortar and pestle. Causality: Pulverization ensures uniform heat transfer. Dry the powder in a vacuum desiccator over silica gel for 24 hours to remove residual moisture, which acts as a plasticizer and artificially depresses the melting point[2].

  • Capillary Loading: Introduce the dried powder into a USP-compliant glass capillary tube (10 cm length, 0.8–1.2 mm internal diameter). Pack the powder by tapping the tube on a hard surface until a tightly packed column of 2.5–3.5 mm is formed[2].

  • Instrument Calibration: Calibrate the melting point apparatus using USP Melting Point Reference Standards (e.g., Phenacetin) that bracket the expected 138–145 °C range[2].

  • Heating Ramp: Insert the capillary into the heating block at a temperature 5 °C below the expected onset. Apply a strictly controlled heating ramp of 1 °C/min. Causality: A slow ramp rate prevents thermal lag between the heating block and the sample interior, ensuring accurate temperature readings[2].

  • Observation & Recording: Record the onset temperature (first visual sign of liquid/collapse) and the clear point (complete liquefaction).

Protocol B: Differential Scanning Calorimetry (DSC) (USP <891>)

DSC provides a quantitative, objective measurement of the heat flow associated with the melting transition, eliminating operator bias and detecting trace impurities[3][4].

  • Sample Encapsulation: Accurately weigh 3.0 to 5.0 mg of the dried compound into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact between the sample and the pan floor[3].

  • Purge Gas: Establish a dry nitrogen purge at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the electron-rich phenol ring during the thermal cycle, which could skew the endothermic peak[4].

  • Thermal Cycle: Equilibrate the sample at 25 °C. Initiate a linear heating ramp of 10 °C/min up to 160 °C[4].

  • Data Analysis: Integrate the endothermic melting peak. The extrapolated onset temperature (

    
    ) represents the thermodynamic melting point of the pure substance, while the peak temperature (
    
    
    
    ) and the area under the curve (
    
    
    ) provide critical data on polymorphic identity and chemical purity[3][4].

Workflow Start Sample Prep (Dry & Pulverize) Split Method Selection Start->Split Capillary Capillary Method (USP <741>) Split->Capillary DSC DSC Analysis (USP <891>) Split->DSC Visual Visual Melt Range (Collapse to Clear Point) Capillary->Visual Thermogram Thermogram (Onset & Peak Tm) DSC->Thermogram Validate Cross-Validation & Purity Assessment Visual->Validate Thermogram->Validate

Workflow for self-validating melting point determination using USP <741> and DSC.

Conclusion

The melting point range of crystalline 4-(3-BOC-Aminophenyl)-2-methylphenol is a definitive metric of its structural integrity and purity. By understanding the thermodynamic causality of its molecular architecture—specifically the interplay between the hydrogen-bonding phenolic hydroxyl and the sterically demanding Boc and methyl groups—researchers can accurately interpret thermal data. Implementing a self-validating protocol that pairs USP <741> capillary methods with USP <891> DSC analysis ensures robust, audit-ready characterization for downstream drug development.

References

  • United States Pharmacopeia (USP). "<741> MELTING RANGE OR TEMPERATURE." Available at:[Link]

  • United States Pharmacopeia (USP). "<891> THERMAL ANALYSIS." Available at:[Link]

  • Wikipedia. "Differential scanning calorimetry." Available at:[Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of 4-(3-BOC-Aminophenyl)-2-methylphenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl scaffolds are privileged structures in medicinal chemistry, frequently serving as hinge-binding motifs in kinase inhibitors or as hydrophobic cores in protein-protein interaction (PPI) modulators. 4-(3-BOC-Aminophenyl)-2-methylphenol (CAS: 1262000-60-1) is a highly versatile, bifunctional building block. The presence of a protected aniline (BOC-amine) and a sterically hindered phenol allows for orthogonal functionalization. This whitepaper details the chemical profiling, optimized Suzuki-Miyaura synthesis protocols, and downstream derivatization strategies for this critical intermediate.

Chemical Identity & Structural Profiling

Accurate chemical identification is the first step in any rigorous drug development workflow. Table 1 summarizes the core identifiers and physicochemical properties of the compound, ensuring unambiguous reagent sourcing and analytical validation[1],[2].

Table 1: Chemical Identifiers and Properties

PropertyValue
Chemical Name 4-(3-BOC-Aminophenyl)-2-methylphenol
IUPAC Name tert-butyl N-[3-(4-hydroxy-3-methylphenyl)phenyl]carbamate
CAS Registry Number 1262000-60-1
Molecular Formula C18H21NO3
Molecular Weight 299.37 g/mol
SMILES String CC(C)(C)OC(=O)Nc1cccc(c1)-c2ccc(O)c(C)c2
Key Functional Groups Phenol (-OH), BOC-protected primary amine (-NH-BOC), Biphenyl core

Mechanistic Role in Cross-Coupling & Drug Design

The strategic value of 4-(3-BOC-Aminophenyl)-2-methylphenol lies in its orthogonal reactivity. The tert-butyloxycarbonyl (BOC) group protects the nucleophilic aniline nitrogen during harsh metal-catalyzed coupling conditions, while the phenol provides a handle for etherification (e.g., Mitsunobu reactions) or triflation for subsequent cross-couplings.

Furthermore, the ortho-methyl group on the phenol ring restricts the dihedral angle of the biphenyl system. This is a common tactic in structure-based drug design (SBDD) to lock the molecule into a bioactive conformation, thereby reducing entropic penalties upon target binding.

Step-by-Step Synthesis Protocol: Suzuki-Miyaura Coupling

The most efficient route to synthesize this biphenyl system is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-2-methylphenol and (3-(BOC-amino)phenyl)boronic acid[3].

Causality in Reagent Selection:

  • Catalyst (Pd(dppf)Cl2): We select Pd(dppf)Cl2 over traditional Pd(PPh3)4. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and minimizes competitive protodeboronation of the boronic acid, which is a common side reaction in electron-rich systems[4],[3].

  • Solvent System (1,4-Dioxane/Water 4:1): A miscible aqueous-organic mixture is essential. Water dissolves the inorganic base (K2CO3) to form the crucial active boronate complex required for transmetalation, while 1,4-Dioxane provides excellent solubility for the lipophilic organic precursors[3].

G A 4-Bromo-2-methylphenol (Electrophile) C Catalytic System: Pd(dppf)Cl2, K2CO3 Dioxane/H2O (80°C) A->C Oxidative Addition B (3-(BOC-amino)phenyl)boronic acid (Nucleophile) B->C Transmetalation D 4-(3-BOC-Aminophenyl)-2-methylphenol (CAS: 1262000-60-1) C->D Reductive Elimination E In-Process QC: LC-MS & TLC D->E Validation

Figure 1: Synthesis workflow and catalytic cycle stages for 4-(3-BOC-Aminophenyl)-2-methylphenol.

Self-Validating Experimental Protocol:

  • Preparation: In an oven-dried Schlenk flask, charge 4-bromo-2-methylphenol (1.0 equiv), (3-(BOC-amino)phenyl)boronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. Validation Check: Failure to degas will result in the homocoupling of the boronic acid (yielding a symmetric biphenyl byproduct)[3].

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Seal the flask and heat to 80 °C under an Argon atmosphere.

  • Reaction Monitoring: After 4 hours, sample the reaction. Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the lower-Rf bromide and the appearance of a new UV-active spot indicates conversion. Confirm product mass via LC-MS. Validation Check: Look for m/z[M+H]+ = 300.4. Note that BOC groups often fragment in ESI+; observing a major peak at m/z 244.1 ([M-tBu+H]+) is highly diagnostic of the target structure.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield the pure product as an off-white solid.

Downstream Applications: Deprotection and Library Generation

Once synthesized, the BOC group can be quantitatively removed using acidic conditions (e.g., 20% Trifluoroacetic acid in Dichloromethane, or 4M HCl in 1,4-Dioxane). The resulting free aniline (4-(3-aminophenyl)-2-methylphenol) is a highly reactive nucleophile, ready for amide coupling or reductive amination to build diverse libraries of targeted therapeutics.

G A 4-(3-BOC-Aminophenyl)-2-methylphenol B BOC Deprotection (TFA / DCM or 4M HCl / Dioxane) A->B C 4-(3-Aminophenyl)-2-methylphenol (Free Amine) B->C D Amide Coupling (HATU, DIPEA, R-COOH) C->D E Reductive Amination (NaBH(OAc)3, R-CHO) C->E F Target Kinase Inhibitors (Hinge-Binding Scaffolds) D->F E->F

Figure 2: Downstream derivatization pathways for kinase inhibitor library generation.

References

1.[1] Title : 4-(3-BOC-Aminophenyl)-2-methylphenol_化工百科 - ChemBK Source : ChemBK URL :[Link] 2.[2] Title : 1262000-60-1 - 化源网 - cas号查询 Source : ChemSrc URL :[Link] 3.[4] Title : Taming Troublesome Suzuki-Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step Beyond the Micellar Source : Semantic Scholar URL :[Link] 4.[3] Title : Suzuki-Miyaura cross-coupling: Practical Guide Source : Yoneda Labs URL :[Link]

Sources

Strategic Exploitation of BOC-Protected Aminophenol Derivatives in Modern Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern synthetic chemistry, prized for its stability under basic conditions and its selective removal under mild acidic conditions1[1]. When applied to aminophenols—versatile bifunctional molecules containing both amine and phenolic hydroxyl groups—Boc protection yields highly valuable intermediates. Derivatives such as N-Boc-2-aminophenol and N-Boc-4-aminophenol are critical building blocks in the synthesis of kinase inhibitors, PROTAC linkers, quinoline-based antibiotics, and molecular imaging probes.

This technical guide explores the mechanistic causality behind the chemoselective protection of aminophenols, details validated batch and continuous flow protocols, and examines their advanced applications in pharmaceutical development.

Mechanistic Foundations of N-Boc Chemoselectivity

The synthesis of N-Boc aminophenols requires strict chemoselectivity to prevent the formation of O-Boc or N,O-di-Boc byproducts. The selective protection of the amine over the phenol is governed by both kinetic and thermodynamic principles.

Causality of Chemoselectivity

Aminophenols possess two competing nucleophilic centers. The amine nitrogen is intrinsically more nucleophilic than the phenolic oxygen because its lone pair is less tightly held (lower electronegativity). Consequently, the reaction with di-tert-butyl dicarbonate (Boc₂O) proceeds faster at the nitrogen, providing kinetic control .

Furthermore, if the O-Boc derivative forms transiently, it is thermodynamically less stable. Under mildly basic conditions, the O-Boc group can undergo an intramolecular O-to-N acyl migration , transferring the Boc group to the amine. This makes the N-Boc derivative the ultimate thermodynamic sink . The use of exactly 1.0 to 1.1 equivalents of Boc₂O prevents over-reaction to the N,O-di-Boc species.

G AP Aminophenol (NH2 & OH) Boc2O Boc2O / Base AP->Boc2O NBoc N-Boc Aminophenol (Kinetic & Thermodynamic) Boc2O->NBoc Chemoselective (1 eq) OBoc O-Boc Aminophenol (Unstable/Reversible) Boc2O->OBoc Minor/Transient DiBoc N,O-di-Boc (Excess Reagent) NBoc->DiBoc Excess Boc2O OBoc->NBoc O-to-N Acyl Migration

Chemoselective N-Boc protection pathway highlighting thermodynamic and kinetic controls.

Engineering the Synthesis: Batch vs. Continuous Flow

The synthesis of Boc-protected aminophenols can be achieved via traditional batch chemistry or modern continuous flow systems. Flow chemistry offers superior heat dissipation, which is critical for controlling the exothermic reaction of Boc₂O and preventing di-Boc formation 2[2].

Quantitative Comparison of Synthetic Modalities
ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time 2 - 12 hours10 minutes (Residence Time)
Temperature Control Prone to local hot spotsExcellent (High surface-to-volume ratio)
Yield (N-Boc-4-aminophenol) 80 - 85%>95%
Scalability Non-linear (requires re-optimization)Linear (scale-out by running longer)
Safety Gas evolution (CO₂) requires ventingPressurized system contains gas safely
Protocol 1: Continuous Flow Synthesis of N-Boc-4-aminophenol

This protocol utilizes continuous flow technology to maximize efficiency and safety.

  • Solution Preparation:

    • Prepare a 0.50 M solution of 4-aminophenol in Tetrahydrofuran (THF).

    • Prepare a 0.55 M solution of Boc₂O (1.1 equivalents) in THF.

  • System Initialization: Set up a flow reactor system with a 10 mL reactor coil. Heat the reactor to 80 °C. Set the back-pressure regulator (BPR) to 10 bar to maintain the solvent in the liquid phase 2[2].

  • Execution: Pump both solutions at equal flow rates (0.5 mL/min each) through a T-mixer into the heated reactor coil. This establishes a precise 10-minute residence time.

  • Self-Validation Step: Allow the system to run for 20 minutes (2 reactor volumes) to reach a steady state. Collect a 1 mL aliquot and analyze via HPLC. The disappearance of the 4-aminophenol peak and the presence of a single product peak validates the steady state.

  • Isolation: Collect the product stream. Evaporate the solvent under reduced pressure to yield high-purity N-Boc-4-aminophenol without the need for column chromatography.

G Pump1 Pump A: Aminophenol in THF TMixer T-Mixer Pump1->TMixer Pump2 Pump B: Boc2O in THF Pump2->TMixer Reactor Heated Reactor Coil (80°C, 10 min) TMixer->Reactor BPR Back-Pressure Reg. (10 bar) Reactor->BPR Product N-Boc Aminophenol (>95% Yield) BPR->Product

Continuous flow reactor setup for scalable, high-yield N-Boc amine protection.

Applications in Drug Development & Medicinal Chemistry

The orthogonal reactivity of the Boc-protected amine and the free phenolic hydroxyl group makes these derivatives indispensable in complex syntheses.

Solid-Phase Friedlander Quinoline Synthesis

Quinoline derivatives are privileged pharmacophores found in broad-spectrum antibiotics (e.g., ciprofloxacin, levofloxacin) and antimalarials 3[3]. N-Boc-2-aminophenol is frequently utilized in polymer-supported Friedlander syntheses.

Mechanistic Rationale: The free phenol of N-Boc-2-aminophenol is covalently anchored to a TentaGel-Br resin. The Boc group is then selectively cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), exposing the free amine 4[4]. This resin-bound aniline subsequently undergoes condensation with an o-nitrobenzaldehyde derivative, followed by reduction and cyclization to yield a library of quinoline analogs.

G Resin TentaGel-Br Resin Coupling Resin Loading (Etherification) Resin->Coupling NBoc N-Boc-2-aminophenol NBoc->Coupling Deprotect TFA/DCM Deprotection (Boc Removal) Coupling->Deprotect Condense Friedlander Condensation (+ Aldehyde/Ketone) Deprotect->Condense Quinoline Quinoline Derivative (Antibiotic Scaffold) Condense->Quinoline

Solid-phase Friedlander quinoline synthesis utilizing N-Boc-2-aminophenol.

Inhibitors of the NusB–NusE Protein–Protein Interaction

Antibiotic resistance necessitates the discovery of novel targets. The NusB-NusE protein-protein interaction (PPI) is essential for bacterial ribosomal RNA synthesis. Researchers have utilized N-Boc-4-aminophenol to synthesize a library of urea-based NusB-NusE inhibitors 5[5].

Protocol 2: Synthesis of Urea-Based Inhibitors

  • Etherification: N-Boc-4-aminophenol is coupled with an α,ω-dichloro linker via nucleophilic substitution at the phenolic oxygen.

  • Deprotection: The Boc group is removed using HCl in dioxane, yielding a free amine hydrochloride salt. Validation: TLC should show complete consumption of the Boc-protected starting material (UV active, ninhydrin positive after heating).

  • Urea Formation: The free amine is reacted with ethyl isocyanate to form the target urea analog, which demonstrates >50% inhibition of the NusB-NusE PPI at 25 μM 5[5].

Toxicity Probes: Acetaminophen (APAP) Nephrotoxicity

Acetaminophen (APAP) and its parent compound p-aminophenol (PAP) can cause severe cellular damage. To study this, researchers synthesize cysteine conjugates (PAP-CYS) to mimic the metabolites formed in the liver and transported to the kidneys 6[6].

Synthesis Strategy: N-Boc-4-aminophenol is oxidized to N-Boc-p-benzoquinone imine using silver oxide (Ag₂O). This reactive intermediate undergoes a 1,4-Michael-type addition with L-cysteine in a physiological phosphate buffer. Subsequent Boc deprotection using 50% aqueous trifluoroacetic acid yields the pure PAP-CYS conjugate, enabling precise in vitro nephrotoxicity assays 6[6].

Conclusion

Boc-protected aminophenols represent a masterclass in orthogonal protecting group strategy. By leveraging the kinetic and thermodynamic differences between the amine and phenol moieties, chemists can reliably synthesize these building blocks at scale, particularly using continuous flow technologies. As demonstrated by their integration into solid-phase quinoline synthesis, novel antibiotic development, and toxicological probe generation, derivatives like N-Boc-2-aminophenol and N-Boc-4-aminophenol remain indispensable to the advancement of medicinal chemistry.

References

  • Atomfair N-Boc-2-aminophenol C11H15NO3 CAS 186663-74-1 Source: atomfair.com URL:7

  • Advances in polymer based Friedlander quinoline synthesis Source: nih.gov URL:3

  • Tert-butyl 3-formyl-4-hydroxyphenylcarbamate|CAS 402826-43-1 Source: benchchem.com URL:1

  • Advances in polymer based Friedlander quinoline synthesis Source: researchgate.net URL:4

  • Application Notes and Protocols for N-Boc Amine Protection in Flow Chemistry Source: benchchem.com URL:2

  • Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity Source: nih.gov URL:5

  • Cysteine conjugates of acetaminophen and p-aminophenol are potent inducers of cellular impairment in human proximal tubular kidney HK-2 cells Source: nih.gov URL:6

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Deprotection of 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (BOC) protecting group from 4-(3-BOC-Aminophenyl)-2-methylphenol to yield the versatile synthesis intermediate, 4-(3-Aminophenyl)-2-methylphenol. We present a robust protocol utilizing trifluoroacetic acid (TFA), detailing the underlying chemical principles, step-by-step execution, safety considerations, and characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure high yield and purity.

Introduction and Scientific Principle

The tert-butyloxycarbonyl (BOC) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3] Its stability under a wide array of non-acidic conditions, coupled with its clean and facile removal under acidic treatment, makes it an ideal choice for multi-step synthetic pathways.[2][3][4] The target molecule, 4-(3-Aminophenyl)-2-methylphenol, is a valuable building block possessing three distinct functional handles: a primary aromatic amine, a hydroxyl group, and a methyl-substituted aromatic ring, making it a precursor for diverse applications in medicinal chemistry and materials science.

The deprotection protocol described herein relies on a well-established acid-catalyzed cleavage mechanism.[1][4][5] The process is initiated by the protonation of the BOC group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[2] This protonation weakens the tert-butyl-oxygen bond, leading to its fragmentation into a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and the desired free amine.[1][4] The resulting amine is immediately protonated by the excess acid in the medium, forming a stable trifluoroacetate salt.[1]

Visualized Workflow and Key Parameters

A clear understanding of the experimental sequence is critical for success. The following diagram outlines the complete workflow from the protected starting material to the purified final product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Start Dissolve Substrate in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add_TFA Slowly Add TFA Cool->Add_TFA React Warm to RT Stir for 1-4h Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evap Remove Volatiles (Rotary Evaporator) Monitor->Evap Upon Completion Neutralize Redissolve & Neutralize (aq. NaHCO₃) Evap->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry (Na₂SO₄) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography (if needed) Concentrate->Purify Product 4-(3-Aminophenyl)-2-methylphenol Purify->Product

Caption: Experimental workflow for BOC deprotection.

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Substrate Concentration 0.1 - 0.5 M in DCMBalances reaction rate and solubility. Higher concentrations may require more efficient cooling.
Deprotection Reagent Trifluoroacetic Acid (TFA)Potent acid that enables rapid cleavage; its volatility simplifies removal post-reaction.[4]
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that provides excellent solubility for the substrate and is easily removed. Anhydrous conditions prevent unwanted side reactions.
Reagent Ratio 25% to 50% (v/v) TFA in DCMA 1:1 mixture of TFA:DCM is highly effective for complete and rapid deprotection.[4]
Initial Temperature 0 °CControls potential exothermicity upon addition of the strong acid, enhancing safety and reaction control.[1][4]
Reaction Temperature Room TemperatureSufficient thermal energy for the reaction to proceed to completion in a reasonable timeframe.
Reaction Time 1 - 4 hoursSubstrate-dependent. Must be monitored empirically using TLC or LC-MS to confirm the full consumption of starting material.[1]
Work-up Aqueous NaHCO₃ (sat.) washCritical step to neutralize excess TFA and convert the amine trifluoroacetate salt to the free amine, enabling extraction into an organic solvent.[1][4]

Detailed Experimental Protocol

This protocol outlines the procedure for the complete deprotection of both BOC groups.

Materials and Equipment
  • Reagents:

    • 4-(3-BOC-Aminophenyl)-2-methylphenol (Starting Material)

    • Trifluoroacetic Acid (TFA), reagent grade

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethyl Acetate (for extraction)

    • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the 4-(3-BOC-Aminophenyl)-2-methylphenol (1.0 eq.) in anhydrous dichloromethane to a concentration of approximately 0.2 M.

  • Acid Addition: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. Slowly add trifluoroacetic acid (TFA) dropwise via a syringe or dropping funnel. A common and effective ratio is a 1:1 volume of TFA to DCM.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1 to 4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A suitable TLC eluent might be 30-50% ethyl acetate in hexanes. The product should have a significantly lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.[1][4]

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][4] Co-evaporation with toluene can help remove residual TFA.

  • Neutralization and Extraction (Work-up):

    • Dissolve the resulting residue in ethyl acetate.

    • Carefully transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of NaHCO₃. Caution: CO₂ gas will evolve, causing pressure build-up. Vent the funnel frequently.[1] Continue washing until the bubbling ceases, indicating complete neutralization.

    • Wash the organic layer with brine.[1][4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude 4-(3-Aminophenyl)-2-methylphenol.[1][4]

  • Purification: If necessary, purify the crude product by silica gel column chromatography to obtain the final product with high purity.

Product Characterization

Confirmation of the product's identity is achieved through standard analytical techniques.

  • ¹H NMR Spectroscopy: The most definitive evidence of successful deprotection is the disappearance of the large singlet corresponding to the tert-butyl protons of the BOC groups, typically found around 1.5 ppm. Concurrently, a new broad singlet corresponding to the -NH₂ protons will appear. The aromatic and methyl (-CH₃) proton signals will also shift accordingly.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the formation of the product by showing the correct molecular ion peak for 4-(3-Aminophenyl)-2-methylphenol (C₁₃H₁₃NO, MW: 199.25 g/mol ).

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this procedure.

  • Perform all operations in a well-ventilated chemical fume hood. [6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber for TFA).[7][8][9]

  • Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe chemical burns upon contact.[6][8][10] It is also harmful if inhaled.[6][10] Handle with extreme care. An emergency eyewash and shower must be readily accessible.[6][9]

  • Dichloromethane (DCM): DCM is a volatile and harmful solvent. Avoid inhalation of vapors.[6]

  • Neutralization: The work-up step involving sodium bicarbonate produces CO₂ gas. Perform this step slowly and vent the separatory funnel frequently to prevent pressure buildup.[1]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or acid concentration.Extend the reaction time and continue to monitor by TLC/LC-MS. If the reaction stalls, a small additional charge of TFA can be added.
Low Yield after Work-up 1. Product is partially soluble in the aqueous phase. 2. Incomplete neutralization (product remains as salt).1. Perform multiple extractions (3x) with ethyl acetate or DCM to ensure complete recovery from the aqueous layer. 2. Ensure the aqueous layer is basic (pH > 8) after the NaHCO₃ wash.
Product is an intractable oil or salt The product is the TFA salt and was not properly neutralized.Re-subject the material to the work-up procedure, ensuring complete neutralization with NaHCO₃ or another suitable base.
Formation of Side Products Alkylation of the phenol by the tert-butyl cation.This is less common with TFA but possible. If observed, consider adding a scavenger like anisole or triisopropylsilane to the reaction mixture to trap the cation.[1]

References

  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. Available at: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Available at: [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Available at: [Link]

  • Safety Data Sheet. (2015). 8320-Trifluoroacetic-acid-Dichloromethane-50-50. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • ResearchGate. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]

  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. awuah research laboratory department of chemistry @uk. Available at: [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. Available at: [Link]

  • AmericanBio. (2015). TRIFLUOROACETIC ACID Safety Data Sheet. AmericanBio. Available at: [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Available at: [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. NJ.gov. Available at: [Link]

  • PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Request PDF. Available at: [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. PDF. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Lewis Acids. Wordpress. Available at: [Link]

  • Belkheir, A., & François-Xavier, F. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Available at: [Link]

  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol. Google Patents.
  • ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... ResearchGate. Available at: [Link]

  • Rsc.org. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Rsc.org. Available at: [Link]

  • OpenOChem Learn. (n.d.). HNMR Practice 4. OpenOChem Learn. Available at: [Link]

Sources

Reaction conditions for functionalizing the phenol group of 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes established synthetic methodologies with specific considerations for the sterically modulated, BOC-protected biaryl scaffold 4-(3-BOC-Aminophenyl)-2-methylphenol .

Executive Summary

The scaffold 4-(3-BOC-Aminophenyl)-2-methylphenol represents a critical "linker-ready" biaryl intermediate. It features two distinct reactive handles: a nucleophilic phenolic hydroxyl group and a latent aniline protected by a tert-butyloxycarbonyl (BOC) group.

Functionalizing the phenol requires navigating two primary challenges:

  • Steric Hindrance: The ortho-methyl group at position 2 exerts steric pressure, retarding SN2 trajectories and complicating bulky electrophile approach.

  • Chemoselectivity: Reaction conditions must preserve the acid-labile BOC group while achieving complete conversion of the phenol.

This guide provides three validated protocols for Etherification, Mitsunobu Coupling, and Acylation, optimized for yield and protecting group integrity.

Strategic Analysis & Decision Matrix

Before selecting a protocol, the nature of the electrophile and the final target must be analyzed. The ortho-methyl group significantly impacts reaction kinetics.

Structural Considerations
  • pKa Differential: The phenol (pKa ~10) is significantly more acidic than the BOC-carbamate (pKa ~17). Weak bases (K2CO3, Cs2CO3) will selectively deprotonate the phenol, leaving the carbamate intact.

  • BOC Stability Window:

    • Safe: Basic conditions (pH > 7), Nucleophiles, Temperatures < 100°C.

    • Unsafe: Lewis acids (e.g., AlCl3), Brønsted acids (TFA, HCl), Temperatures > 140°C.

Workflow Decision Tree

The following Graphviz diagram illustrates the decision logic for selecting the optimal functionalization pathway.

FunctionalizationLogic Start Target: Functionalized Phenol Electrophile Identify Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide / Tosylate (R-X) Electrophile->AlkylHalide Alcohol Alcohol (R-OH) Electrophile->Alcohol AcidChloride Acid Chloride / Anhydride (R-COCl) Electrophile->AcidChloride Sterics Is R-X Sterically Hindered? AlkylHalide->Sterics MethodB Protocol B: Mitsunobu Reaction Alcohol->MethodB MethodC Protocol C: Acylation (DMAP/Base) AcidChloride->MethodC MethodA Protocol A: Cs₂CO₃ Mediated Alkylation Sterics->MethodA No (Primary/Secondary) Sterics->MethodB Yes (or if R-OH is precursor)

Figure 1: Decision matrix for selecting the appropriate functionalization protocol based on electrophile availability and steric constraints.

Detailed Experimental Protocols

Protocol A: Cesium-Promoted Williamson Ether Synthesis

Best For: Primary/Secondary alkyl halides, linkers, and unhindered electrophiles. Rationale: Cesium carbonate (Cs2CO3) is superior to Potassium carbonate (K2CO3) for ortho-substituted phenols. The "Cesium Effect" improves solubility in organic solvents and provides a "naked" phenoxide anion, overcoming the steric barrier of the 2-methyl group.

Reagents:

  • Substrate: 4-(3-BOC-Aminophenyl)-2-methylphenol (1.0 equiv)

  • Base: Cs2CO3 (1.5 – 2.0 equiv)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

  • Solvent: DMF (anhydrous) or MeCN (for highly reactive halides)

  • Additive: TBAI (tetrabutylammonium iodide, 10 mol%) Optional for chlorides

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the Substrate (1.0 equiv) and Cs2CO3 (1.5 equiv).

  • Solvation: Add anhydrous DMF (concentration 0.1 M – 0.2 M). Stir at Room Temperature (RT) for 15 minutes. Note: The solution typically turns yellow/orange as the phenoxide generates.

  • Addition: Add the Alkyl Halide dropwise. If the electrophile is a solid, dissolve in minimal DMF first.

  • Reaction:

    • Standard: Stir at RT for 4–16 hours.

    • Hindered Electrophiles: Heat to 60°C. Do not exceed 80°C to ensure BOC stability.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Checkpoint: Monitor by TLC/LCMS. If the reaction stalls, add 0.1 equiv of NaI or TBAI to facilitate Finkelstein exchange in situ.

Protocol B: The Mitsunobu Reaction

Best For: Complex alcohols, chiral centers, or when the alkyl halide is unstable/unavailable. Rationale: The Mitsunobu reaction activates the alcohol directly. This is particularly useful for this scaffold because the reaction occurs under neutral conditions, perfectly preserving the BOC group.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.1 – 1.5 equiv

  • Phosphine: PPh3 (Triphenylphosphine) or PBu3 (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: THF (anhydrous) or Toluene

Step-by-Step Procedure:

  • Setup: Dissolve Substrate (1.0 equiv), Alcohol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF (0.1 M) under Nitrogen/Argon.

  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–20 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Optimization for Sterics: If conversion is low due to the 2-methyl group, use TMAD (Tetramethylazodicarboxamide) with PBu3 and heat to 50°C.

  • Workup: Concentrate and directly load onto a silica column (or triturate with Et2O/Hexane to precipitate PPh3O).

Protocol C: Acylation (Ester Formation)

Best For: Prodrug synthesis or installing acyl linkers. Rationale: The 2-methyl group hinders the nucleophilic attack on the carbonyl. DMAP (4-dimethylaminopyridine) is mandatory as a nucleophilic catalyst.

Reagents:

  • Substrate: 1.0 equiv

  • Acylating Agent: Acid Chloride (1.2 equiv) or Carboxylic Acid + DCC

  • Base: Et3N or DIPEA (2.0 equiv)

  • Catalyst: DMAP (10–20 mol%)

  • Solvent: DCM (Dichloromethane)[2]

Step-by-Step Procedure:

  • Setup: Dissolve Substrate in DCM (0.1 M).

  • Base Addition: Add Et3N and DMAP . Cool to 0°C.[1][3]

  • Acylation: Add Acid Chloride dropwise.

  • Reaction: Warm to RT. Reaction is usually rapid (1–4 hours).

  • Quench: Add saturated NaHCO3 solution.

  • Workup: Extract with DCM, wash with brine, dry, and concentrate.

Analytical Data & Troubleshooting

Expected Data Profile
  • 1H NMR (DMSO-d6):

    • Phenolic OH: The broad singlet at ~9.5 ppm (present in starting material) will disappear .

    • BOC-NH: A singlet at ~9.3 ppm should remain .

    • BOC-tBu: A strong singlet (9H) at ~1.5 ppm should remain .

    • 2-Methyl: Singlet (3H) at ~2.2 ppm.

  • LCMS: Mass shift corresponding to [M + Electrophile - H]⁺. Watch for [M-100] peaks indicating BOC loss (thermal fragmentation in MS source is normal, but confirm intact mass in UV/NMR).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Alkylation) Steric hindrance of 2-Me groupSwitch from K₂CO₃ to Cs₂CO₃ . Add TBAI catalyst. Heat to 60°C.
BOC Deprotection Observed Acidic impurities or excessive heatEnsure solvents are anhydrous/neutral . Keep Temp < 80°C. Avoid acidic workups.
O- vs N-Alkylation Competition from AnilineUnlikely with BOC protection. If observed, ensure base is not strong enough to deprotonate Carbamaate (pKa ~17). Use weak bases (Carbonates).[4][5]
Mitsunobu Stalls Steric bulk of reagentsUse PBu₃ (less steric bulk than PPh₃). Use ADDP (1,1'-(azodicarbonyl)dipiperidine) for higher temps.

References

  • Cesium Effect in Phenol Alkylation

    • Title: Cesium carbonate as a vers
    • Source:Chemical Society Reviews.
    • Link:[Link]

  • Mitsunobu Reaction Review

    • Title: The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applic
    • Source:Chemistry – An Asian Journal.
    • Link:[Link]

  • BOC Group Stability

    • Title: Protective Groups in Organic Synthesis (Greene's).
    • Source:Wiley Online Library.
    • Link:[Link]

  • Functionalization of Hindered Phenols

    • Title: Steric Effects in the Alkylation of Phenols.[6][7]

    • Source:Journal of Organic Chemistry.
    • Link:[Link]

Sources

Scalable synthesis methods for 4-(3-BOC-Aminophenyl)-2-methylphenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-(3-BOC-Aminophenyl)-2-methylphenol Derivatives

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 4-(3-BOC-Aminophenyl)-2-methylphenol and its derivatives. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, VEGFR) and PROTAC linkers, serving as a "hinge-binder" or structural spacer.[1]

The method relies on a Suzuki-Miyaura Cross-Coupling between 4-bromo-2-methylphenol and 3-(tert-butoxycarbonylamino)phenylboronic acid. Unlike traditional routes that require protecting the phenol, this protocol utilizes an unprotected phenol strategy , significantly reducing step count and cost for kilogram-scale production.

Retrosynthetic Analysis

The strategic disconnection focuses on the biaryl axis.[1] By utilizing the Suzuki coupling, we converge two commercially available fragments.[2] The choice of the bromide on the phenol ring and the boronic acid on the aniline ring is deliberate: 4-bromo-2-methylphenol is electronically activated for oxidative addition, while the BOC-protected aniline boronic acid is stable and minimizes catalyst poisoning.

Retrosynthesis Target Target Molecule 4-(3-BOC-Aminophenyl)-2-methylphenol Disconnection Biaryl Disconnection (Suzuki-Miyaura) Target->Disconnection FragmentA Fragment A (Electrophile) 4-Bromo-2-methylphenol Disconnection->FragmentA FragmentB Fragment B (Nucleophile) 3-(BOC-Amino)phenylboronic acid Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection strategy isolating the biaryl coupling as the key convergent step.

Route Selection & Causality

ParameterSelected Route (Unprotected Suzuki)Alternative A (Protected Phenol)Alternative B (Stille Coupling)
Step Count 1 Step (Convergent)3 Steps (Protect -> Couple -> Deprotect)1 Step
Atom Economy HighModerate (Loss of protecting group)Low (Toxic Sn waste)
Scalability High (Aqueous workup feasible)Moderate (Extra unit operations)Low (Purification of tin residues)
Safety High (Aq. Carbonate base)HighLow (Neurotoxic reagents)

Expert Insight: We select the Unprotected Suzuki route. While free phenols can sometimes poison Pd catalysts via phenoxide coordination, the use of 1,4-Dioxane/Water as a solvent system with Pd(dppf)Cl₂ mitigates this. The water solvates the phenoxide, preventing tight binding to the metal center, while the bidentate ligand (dppf) prevents catalyst decomposition at the elevated temperatures required for aryl bromides.

Detailed Experimental Protocol

Target Scale: 100 g Input (Scalable to kg)

Reagents & Materials[1][4][5][6][7][8][9][10]
  • Substrate A: 4-Bromo-2-methylphenol (1.0 equiv)

  • Substrate B: 3-(tert-Butoxycarbonylamino)phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4][5]·CH₂Cl₂ (1.5 - 2.0 mol%) — Chosen for air stability and robustness.

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M Aqueous Solution (2.5 equiv)

  • Solvent: 1,4-Dioxane (Reagent Grade)

  • Inert Gas: Nitrogen or Argon

Step-by-Step Procedure
  • Reactor Charging:

    • To a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 4-Bromo-2-methylphenol (100.0 g, 0.535 mol) and 3-(BOC-amino)phenylboronic acid (139.6 g, 0.588 mol).

    • Add 1,4-Dioxane (800 mL, 8 vol).

  • Degassing (Critical Step):

    • Why: Phenols are prone to oxidative dimerization (forming biphenols) in the presence of base and air.

    • Spurge the solution with Nitrogen for 30 minutes with vigorous stirring.

  • Catalyst & Base Addition:

    • Add Pd(dppf)Cl₂[1][2][6]·CH₂Cl₂ (6.5 g, 8.0 mmol).

    • Add degassed 2.0 M aq. K₂CO₃ (668 mL, 1.33 mol). The mixture will turn biphasic.[1]

  • Reaction:

    • Heat the mixture to 85°C (internal temperature).

    • Maintain agitation at 85°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[4] Target: <1% remaining Aryl Bromide.

  • Workup:

    • Cool reaction to 20°C.

    • Add Ethyl Acetate (EtOAc) (1000 mL) and Water (500 mL).

    • Acidify the aqueous layer carefully with 1M HCl or 10% Citric Acid to pH ~5-6.

      • Note: Do not go below pH 4 to avoid BOC deprotection. Acidification ensures the phenol is protonated (organic soluble) rather than a phenoxide salt (water soluble).

    • Separate phases.[1][7] Extract aqueous layer once more with EtOAc (500 mL).

    • Combine organics and wash with Brine (500 mL).

    • Dry over Na₂SO₄, filter, and concentrate to a crude solid.

  • Purification (Crystallization):

    • Dissolve crude solid in minimal hot Ethanol (approx. 3 vol).

    • Slowly add Water (anti-solvent) until turbidity persists at 50°C.

    • Cool slowly to 0°C over 4 hours.

    • Filter the off-white solid and wash with cold Ethanol/Water (1:1).

    • Dry in a vacuum oven at 45°C.

Process Workflow Diagram

Workflow Start Start: Charge Reactants (Dioxane) Degas Degas (N2 Spurge) 30 mins Start->Degas CatAdd Add Catalyst & Aq. Base Degas->CatAdd Heat Reaction 85°C, 4-6 hrs CatAdd->Heat Quench Cool & Acidify (pH ~5-6) Heat->Quench Extract Phase Separation (EtOAc Extraction) Quench->Extract Cryst Crystallization (EtOH/Water) Extract->Cryst Final Final Product Dry @ 45°C Cryst->Final

Figure 2: Process flow for the scalable synthesis of the target biaryl.

Analytical Specifications & Quality Control

TestSpecificationMethod
Appearance Off-white to pale beige powderVisual
Purity (HPLC) > 98.5% AreaC18 Column, ACN/Water (0.1% TFA)
1H NMR Conforms to structureDMSO-d6
Residual Solvent < 5000 ppm (Dioxane)GC-Headspace
Palladium Content < 20 ppmICP-MS

Key NMR Signals (DMSO-d6):

  • δ 9.35 (s, 1H, Phenol -OH)

  • δ 9.28 (s, 1H, Amine -NH)

  • δ 1.48 (s, 9H, BOC t-butyl)

  • δ 2.18 (s, 3H, Aryl -CH3)

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by oxygen or phenoxide.

    • Solution: Increase catalyst loading to 3 mol% or switch to Pd(dtbpf)Cl₂ (highly active for sterically hindered/electron-rich substrates). Ensure rigorous degassing.

  • Impurity: Homocoupling of Boronic Acid:

    • Cause: Excess oxygen in the system.

    • Solution: Verify inert atmosphere. If persistent, add the boronic acid in portions.

  • Impurity: De-BOC Product:

    • Cause: Workup too acidic (pH < 3) or temperature too high during concentration.

    • Solution: Keep workup pH > 4.5. Do not heat crude residue > 50°C.

  • Emulsions during Workup:

    • Cause: Amphiphilic nature of the product.

    • Solution: Filter the biphasic mixture through a pad of Celite before separation to remove fine Pd black particles that stabilize emulsions.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis." BenchChem Technical Library. Link (Representative link for general phenol coupling protocols).

  • Organic Chemistry Portal. "Suzuki Coupling." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of biphenyl systems that contain both acid-sensitive moieties (like a BOC-protected amine) and oxidation-sensitive, electron-rich moieties (like an unprotected phenol).

This guide is designed to move beyond basic protocol recitation. Here, we dissect the mechanistic causality behind reaction failures and provide a self-validating framework to ensure your Suzuki-Miyaura cross-coupling achieves maximum yield and reproducibility.

Part 1: Diagnostic Workflow & Failure Analysis

Before adjusting equivalents or temperatures, you must identify the chemical pathway causing your yield drop. Use the diagnostic logic below to interpret your LC-MS data.

TroubleshootingFlow Start Low Yield of Target Molecule CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Proto High Ar-H Byproduct (Protodeboronation) CheckLCMS->Proto OxAdd Unreacted Aryl Halide (Sluggish Ox. Addition) CheckLCMS->OxAdd BocLoss Loss of BOC Group (-100 Da mass shift) CheckLCMS->BocLoss SolProto Use Ar-BF3K salt & Lower temp (60°C) Proto->SolProto SolOxAdd Invert Polarity: Use Phenolic Boronic Acid OxAdd->SolOxAdd SolBocLoss Use mild base (K2CO3) Workup at pH 5-6 BocLoss->SolBocLoss

Diagnostic workflow for identifying and resolving primary Suzuki coupling failures.

Part 2: Frequently Asked Questions (Causality & Mechanism)

Q1: My overall yield is below 30%, and LC-MS shows a massive amount of unreacted aryl halide. Why is the coupling so sluggish? The Causality: This is almost certainly an issue of "Polarity Mismatch" in your coupling partners. If you are using 4-bromo-2-methylphenol and (3-BOC-aminophenyl)boronic acid, the inorganic base in the reaction deprotonates the phenol to form a phenoxide. Phenoxides are powerfully electron-donating. Because oxidative addition of Pd(0) into an Ar-Br bond requires the aryl ring to be relatively electron-deficient (or neutral), the electron-rich phenoxide ring severely deactivates the bromide toward the catalyst. The Solution: Invert the coupling partners. Use 3-BOC-amino-1-bromobenzene and (4-hydroxy-3-methylphenyl)boronic acid . The neutral BOC-amino ring readily undergoes oxidative addition. Meanwhile, the electron-rich phenolic boronic acid actually accelerates the transmetalation step, driving the reaction forward.

Q2: I am seeing a large amount of debrominated or protodeboronated starting material. How do I stop this? The Causality: Protodeboronation (the cleavage of the C-B bond to form a C-H bond) is a major competing side reaction driven by high pH, elevated temperatures, and water[1]. The Solution: To suppress this, you can convert your boronic acid into a potassium aryltrifluoroborate salt (Ar-BF3K). This acts as a slow-release mechanism for the active boronic species, keeping its steady-state concentration low and preventing bulk degradation[2]. Alternatively, lower the reaction temperature to 60–70 °C and use a rigorously degassed solvent system.

Q3: My BOC group is falling off during the reaction or workup. Is the Suzuki coupling too harsh? The Causality: The tert-butyloxycarbonyl (BOC) group is generally stable to mild basic Suzuki conditions but will degrade during acidic workups. Often, researchers over-acidify the aqueous layer (pH < 3) to protonate the phenol for organic extraction, inadvertently cleaving the BOC group. The Solution: Use a mild base like K2CO3 during the reaction, which has been proven effective for preserving N-Boc-amino phenol derivatives[2]. During workup, adjust the pH to exactly 5.5 to 6.0 using 10% aqueous citric acid. This is acidic enough to fully protonate the phenol (pKa ~ 10) for extraction, but mild enough to leave the BOC group completely intact.

Q4: Can I run this coupling without protecting the phenol? The Causality: Yes. While unprotected phenols can theoretically coordinate to palladium or undergo oxidation, literature confirms that unprotected phenols are well-tolerated in Suzuki-Miyaura couplings if the catalytic system and atmospheric conditions are optimized[3]. The key is rigorous removal of oxygen to prevent oxidation to quinone derivatives.

Part 3: Mechanistic Pathway

To further illustrate the causality discussed in Q1, the following catalytic cycle demonstrates why placing the phenol on the boronic acid partner (rather than the halide) is mechanistically superior.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Favorable on neutral ring) Pd0->OxAdd ArBr 3-BOC-amino- 1-bromobenzene ArBr->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII Base Base Exchange (K2CO3) PdII->Base PdII_OH Ar-Pd(II)-OR Base->PdII_OH Trans Transmetalation (Accelerated by phenoxide) PdII_OH->Trans ArB (4-hydroxy-3-methylphenyl) boronic acid ArB->Trans PdII_ArAr Ar-Pd(II)-Ar' Trans->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Biphenyl Product RedElim->Product

Catalytic cycle demonstrating why electron-rich phenolic boronic acids accelerate transmetalation.

Part 4: Quantitative Data & Optimization Metrics

The following tables summarize the quantitative impact of strategic choices on the overall yield of 4-(3-BOC-Aminophenyl)-2-methylphenol.

Table 1: Coupling Partner Polarity Comparison
StrategyAryl Halide PartnerBoron PartnerOx. Addition RateTransmetalation RateExpected Yield
Sub-optimal (A) 4-bromo-2-methylphenol(3-BOC-aminophenyl)boronic acidVery Slow (Deactivated by phenoxide)Moderate15 - 30%
Optimized (B) 3-BOC-amino-1-bromobenzene(4-hydroxy-3-methylphenyl)boronic acidNormal Fast (Accelerated by phenoxide)75 - 90%
Table 2: Reaction Condition Optimization Matrix
ParameterSub-optimal ChoiceOptimized ChoiceMechanistic Reason
Base NaOH or KOHK2CO3 (2.5 eq) Strong bases promote protodeboronation and premature BOC cleavage. K2CO3 is mild but sufficient for transmetalation.
Solvent Toluene / H2O1,4-Dioxane / H2O (4:1) Dioxane provides superior solubility for the BOC-protected intermediate and stabilizes the Pd catalytic cycle.
Workup pH pH < 3 (HCl)pH 5.5 - 6.0 (Citric Acid) pH < 3 cleaves the BOC group. pH 5.5 ensures the phenol is protonated for extraction while keeping BOC intact.

Part 5: Validated Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, observable checkpoints are provided to confirm the mechanistic integrity of the reaction.

Step 1: Reagent Preparation & Degassing
  • To a Schlenk flask, add 3-BOC-amino-1-bromobenzene (1.0 equiv), (4-hydroxy-3-methylphenyl)boronic acid (1.2 equiv), K2CO3 (2.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Add a mixture of 1,4-Dioxane and DI water (4:1 ratio, 0.2 M concentration).

  • Critical Step: Sparge the mixture with Argon for at least 15 minutes.

    • Self-Validation Checkpoint: The solution should remain a pale yellow/orange. If the solution rapidly turns dark brown or pink before heating, oxygen is present, and the unprotected phenol is oxidizing into a quinone. Abort, re-purify solvents, and restart.

Step 2: Reaction Execution
  • Heat the reaction mixture to 75 °C under a positive pressure of Argon for 4–6 hours.

  • Monitor the reaction via LC-MS or TLC.

    • Self-Validation Checkpoint: Look for the product mass[M+H]+ = 300.16 or the characteristic BOC-fragmentation mass[M-tBu+H]+ = 244.1. If you observe a mass of 193.1, severe protodeboronation of the boronic acid has occurred[1].

Step 3: Quench and pH-Controlled Workup
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc).

  • Critical Step: Slowly add a 10% aqueous solution of Citric Acid dropwise while stirring. Monitor the aqueous layer with a pH meter or precision pH paper until it reads exactly pH 5.5 to 6.0 .

    • Self-Validation Checkpoint: If the pH drops below 4, immediately add saturated NaHCO3 to correct it, or you risk losing the BOC group.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The target 4-(3-BOC-Aminophenyl)-2-methylphenol will elute as a highly pure solid.

References

  • Benchchem.
  • HKBU Scholars. Palladium-catalyzed borylation of aryl (pseudo)
  • SciELO.

Sources

Technical Support Center: Purification of 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the purification of 4-(3-BOC-Aminophenyl)-2-methylphenol. This guide is designed for drug development professionals and synthetic chemists who require high-purity biaryl compounds free of transition metal contaminants and degradation byproducts.

The Chemical Conflict: Causality in Purification

Purifying 4-(3-BOC-Aminophenyl)-2-methylphenol from a crude Suzuki-Miyaura coupling mixture presents a classic chromatographic paradox driven by competing functional group sensitivities:

  • The BOC Group (Acid-Labile): The tert-butoxycarbonyl (BOC) protecting group is highly sensitive to acidic environments. Standard silica gel (SiO₂) possesses surface silanols (Si-OH) that create a weakly acidic microenvironment (pH ~4.5–5.5). Prolonged residence time on a standard silica column frequently catalyzes premature BOC deprotection[1].

  • The Phenol Group (Hydrogen-Bonding): The phenolic hydroxyl group acts as a strong hydrogen-bond donor. When it interacts with the acidic, isolated silanols on the silica stationary phase, it causes severe peak tailing and band broadening[2].

  • The Paradox: The standard chromatographic resolution for phenol tailing is the addition of an acidic modifier (e.g., 1% acetic acid) to the eluent[3]. However, this will immediately cleave the BOC group. Conversely, adding a basic modifier (e.g., 1% triethylamine) to protect the BOC group risks deprotonating the phenol (pKa ~10), converting it into a highly polar phenoxide salt that irreversibly adsorbs to the silica.

The Solution: To resolve this, we must rely on kinetics and stationary phase selection rather than chemical modifiers. By utilizing high-purity, end-capped silica gel (where active silanols are chemically blocked) and strictly adhering to W. Clark Still's flash chromatography guidelines (completing the elution in under 15 minutes), we kinetically outcompete the acid-catalyzed degradation pathways while maintaining sharp peak shapes[4][5][6].

Diagnostic Workflow

PurificationWorkflow Crude Crude Suzuki Mixture (Contains Pd, Boronic Acid, Product) PdScavenge Step 1: Palladium Scavenging (MP-TMT Resin, 12h) Crude->PdScavenge RiskPd Risk: Pd Toxicity / Coloration Crude->RiskPd TLC Step 2: TLC Optimization (Target Rf = 0.25 - 0.35) PdScavenge->TLC ColumnPrep Step 3: Column Packing (End-capped Silica, 40-63 μm) TLC->ColumnPrep Elution Step 4: Rapid Flash Elution (< 15 mins total time) ColumnPrep->Elution RiskBoc Risk: Acid-catalyzed BOC Cleavage ColumnPrep->RiskBoc PureProduct Pure 4-(3-BOC-Aminophenyl) -2-methylphenol Elution->PureProduct RiskPhenol Risk: Silanol-induced Phenol Tailing Elution->RiskPhenol

Fig 1. Logical workflow for the purification of 4-(3-BOC-Aminophenyl)-2-methylphenol.

Troubleshooting & FAQs

Q1: My recovered yield is low, and the ¹H NMR shows the disappearance of the intense 9H singlet at ~1.4 ppm. What happened? A1: You are observing acid-catalyzed BOC deprotection on the silica column[1]. This occurs when the crude mixture has a long residence time on standard, highly active silica gel. Solution: Ensure your column chromatography is completed within 10–15 minutes[5]. If the problem persists, switch to deactivated (end-capped) silica gel to minimize contact with acidic silanols.

Q2: The product is smearing across 15+ fractions, making it impossible to separate from the unreacted boronic acid. How do I fix this without using acetic acid? A2: This is classic phenol tailing driven by hydrogen bonding with isolated silanols[2]. Because you cannot use acidic modifiers without destroying the BOC group, you must optimize the solvent kinetics. Solution: Use a step-gradient elution. Start with a non-polar system (e.g., 10% EtOAc in Hexanes) to elute non-polar impurities (like homocoupled aryl halides), then rapidly step up to 25-30% EtOAc to elute the phenol in a tight, concentrated band. The higher concentration of the polar solvent competitively binds the silanols, displacing the phenol[6].

Q3: The product appears as a dark gray or brownish solid, even though the TLC shows a single spot. It is failing downstream biological assays. A3: This is indicative of residual palladium catalyst contamination from the Suzuki coupling[7]. Palladium nanoparticles often co-elute with biaryl compounds and are not efficiently removed by standard silica gel chromatography. Solution: Implement a pre-column metal scavenging step. Treating the crude mixture with microporous polystyrene-bound trimercaptotriazine (MP-TMT) resin can reduce palladium levels from >300 ppm to <10 ppm[8].

Quantitative Data & Optimization

Table 1: Solvent System Optimization (Targeting Rf 0.25 - 0.35)

Solvent System (Hexanes:EtOAc)Observed RfChromatographic BehaviorRecommendation
100:00.00Product remains at baseline.Not suitable for elution.
90:100.10Severe tailing, unacceptably slow elution.Use only for initial washing of non-polar impurities.
75:25 0.30 Optimal band shape, minimal tailing. Ideal for isocratic flash elution.
50:500.65Co-elution with polar impurities (boronic acids).Too polar, results in loss of resolution.

Table 2: Palladium Scavenging Efficiency (Pre-Column)

Scavenger TypeLoading (wt/wt)Contact TimeResidual Pd (ppm)Product Recovery
None (Crude)N/AN/A> 330 ppmN/A
Celite Filtration5.0x10 mins~ 150 ppm95%
MP-TMT Resin 0.2x 12 hours < 10 ppm > 90%

Step-by-Step Methodologies

Protocol 1: Pre-Column Palladium Scavenging (Self-Validating)

Objective: Remove palladium nanoparticles prior to chromatography to prevent column fouling and product contamination[8].

  • Dissolve the crude Suzuki reaction mixture in a polar aprotic solvent (e.g., DMF or THF) to a concentration of 0.1 M.

  • Add 0.20 wt equivalents of microporous polystyrene-bound trimercaptotriazine (MP-TMT) resin.

  • Agitate the suspension at room temperature for 12 hours.

  • Filter the mixture through a tightly packed pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: Spot the concentrated filtrate heavily on a TLC plate. The absence of a dark, UV-active streak remaining permanently at the baseline confirms the bulk removal of palladium nanoparticles.

Protocol 2: Rapid Flash Column Chromatography (The 15-Minute Protocol)

Objective: Kinetically outcompete BOC degradation while preventing phenol tailing[4][5].

  • Stationary Phase Selection: Weigh out high-purity, end-capped silica gel (40–63 μm particle size) at a 50:1 ratio (silica to crude mass)[6].

  • Column Packing: Dry-pack the column and equilibrate it completely with 2 column volumes (CV) of 90:10 Hexanes:EtOAc.

  • Sample Loading: Dissolve the Pd-free crude mixture in a minimum volume of dichloromethane (DCM) and apply it directly and evenly to the top of the silica bed.

  • Elution: Apply positive air pressure to achieve a swift solvent linear velocity of ~5 cm/min. Elute non-polar impurities with 2 CV of 90:10 Hexanes:EtOAc.

  • Step Gradient: Immediately switch the eluent to 75:25 Hexanes:EtOAc.

  • Validation Checkpoint: The target compound (4-(3-BOC-Aminophenyl)-2-methylphenol) must elute between CV 3 and CV 5. If it elutes later, the solvent is too non-polar, drastically increasing the risk of BOC degradation. Evaporate a fraction and analyze via ¹H NMR immediately; the presence of a sharp 9H singlet at ~1.4 ppm validates that the BOC group remained intact.

References

*[7] Refining Purification Methods for Suzuki Coupling Reaction Products . Benchchem. 7 *[1] Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group . Benchchem. 1 *[4] 5 Steps to successful flash chromatography . Biotage. 4 *[5] HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES . UC Santa Barbara. 5 *[3] Optimizing reaction conditions for the synthesis of 4-(Quinazolin-2-yl)phenol . Benchchem. 3 *[6] Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. 6 *[8] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . ACS Publications. 8 *[2] Adsorption and Diffusion of Single Molecules at Chromatographic Interfaces . ACS Publications.2

Sources

Technical Support Center: Solubility Optimization for 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

You are likely reading this guide because 4-(3-BOC-Aminophenyl)-2-methylphenol (hereafter referred to as Compound X ) precipitated immediately upon addition to your aqueous buffer (PBS, HEPES, or Tris).

The Root Cause: Compound X represents a "perfect storm" of insolubility. It combines a lipophilic biaryl scaffold with a BOC (tert-butyloxycarbonyl) protecting group, pushing the estimated LogP > 4.5 . While the phenolic hydroxyl group offers a handle for ionization, its pKa (~10) means it remains protonated and neutral at physiological pH (7.4).

This guide provides three validated protocols to solubilize Compound X, ranging from simple co-solvent spikes to advanced encapsulation strategies.

Diagnostic Workflow

Before selecting a protocol, determine your assay's tolerance limits using the decision tree below.

Solubility_Decision_Tree Start Start: Define Assay Constraints CellBased Is this a Live Cell Assay? Start->CellBased DMSO_Limit Can cells tolerate >0.5% DMSO? CellBased->DMSO_Limit Yes pH_Flex Is pH > 10.0 permissible? CellBased->pH_Flex No (Chemical/Enzymatic) Method_A Method A: Co-Solvent Spike (DMSO/EtOH) DMSO_Limit->Method_A Yes (Robust Cells) Method_B Method B: Cyclodextrin Complex (HP-β-CD) DMSO_Limit->Method_B No (Sensitive Cells) pH_Flex->Method_A No (Enzymatic Assay) Method_C Method C: pH Switch (Basic Buffer) pH_Flex->Method_C Yes (Synthesis/Purification)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Validated Solubilization Protocols

Method A: The Co-Solvent Spike (Standard)

Best for: Enzymatic assays and robust cell lines (e.g., HeLa, HEK293) tolerant to 0.5–1% DMSO.

The Science: This method relies on creating a "supersaturated" kinetic solution. By dissolving in 100% DMSO first, you disrupt the crystal lattice energy. Rapid dilution into buffer prevents immediate re-crystallization, though thermodynamic stability is limited (2–4 hours).

Protocol:

  • Stock Preparation: Dissolve Compound X in anhydrous DMSO to a concentration of 10 mM . Vortex until clear.

    • Critical: Do not use Ethanol as the primary stock solvent; its volatility leads to concentration errors.

  • Intermediate Dilution (The "Step-Down"):

    • Prepare a 10x Working Solution in 100% DMSO.

    • Example: If final target is 10 µM, dilute stock to 100 µM in DMSO.

  • Final Addition:

    • Pipette the buffer into the tube first.

    • Add the DMSO working solution dropwise while vortexing the buffer rapidly.

    • Target: Final DMSO concentration ≤ 1% (v/v).

ParameterSpecification
Max Stock Conc. 50 mM in DMSO
Max Aqueous Stability ~4 Hours at 25°C
Risk Factor High (Precipitation over time)
Method B: The Cyclodextrin Shield (Advanced)

Best for: Animal studies (in vivo), sensitive primary cells, and long-duration incubations (>24h).

The Science: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic BOC-biaryl moiety, shielding it from water while the outer hydroxyls maintain aqueous solubility [1]. This is the industry standard for lipophilic drug delivery.

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in PBS. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add Compound X powder directly to the 20% HP-β-CD vehicle.

    • Sonicate in a water bath at 37°C for 30–60 minutes.

    • Visual Check: Solution should turn from cloudy to clear.

  • Alternative (Solvent Evaporation):

    • Dissolve Compound X in a small volume of Acetone.

    • Add to the HP-β-CD solution.

    • Stir under a stream of nitrogen to evaporate the acetone, leaving the drug complexed in the aqueous phase.

ParameterSpecification
Max Solubility ~2–5 mM (Est.)
Stability > 1 Week at 4°C
Cytotoxicity Low (HP-β-CD is inert)
Method C: The pH Switch (Chemical Handling)

Best for: Chemical synthesis workup, purification, or non-biological applications.

The Science: The phenolic proton has a pKa of approximately 10. By raising the pH to >11, you deprotonate the phenol to form a phenolate anion . This charge drastically increases water solubility without affecting the base-stable BOC group [2].

Protocol:

  • Alkaline Buffer: Prepare 0.1 M NaOH or Carbonate Buffer (pH 11.0).

  • Dissolution: Add Compound X. It should dissolve rapidly with mild agitation.

  • Recovery: To precipitate the compound back out, acidify carefully to pH 4–5 using dilute HCl (Note: Do not go below pH 2 to avoid BOC deprotection).

Troubleshooting & FAQ

Q: I see a "milky" suspension after adding my DMSO stock to PBS. Can I spin it down? A: Stop. The milkiness is precipitated compound. Spinning it down removes your drug, meaning you are assaying the supernatant at an unknown (likely near-zero) concentration. Switch to Method B (Cyclodextrin) .

Q: Will the BOC group fall off during solubilization? A: The BOC group is acid-labile.[1] It is stable in DMSO, water, and basic buffers. Avoid acidic buffers (pH < 4) or high temperatures (>60°C) in aqueous media, as this can trigger deprotection to the free amine [3].

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, 0.1% to 0.5% Tween-80 can stabilize the suspension. However, Tween-80 is known to interfere with certain fluorescence-based assays and can permeabilize cell membranes, causing artifacts. HP-β-CD is generally safer for biology.

Q: Why does it dissolve in DMSO but crash out in the freezer? A: DMSO has a high freezing point (19°C). As it freezes, it crystallizes and excludes the solute, locally concentrating the drug until it precipitates. Always vortex warmed DMSO stocks vigorously before use to redissolve any "hidden" precipitates.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for the Amino Group). [Link]

Sources

Technical Support Center: Optimizing BOC Removal from 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges with the deprotection of tert-butyloxycarbonyl (BOC) groups when the substrate contains highly electron-rich moieties. The molecule 4-(3-BOC-Aminophenyl)-2-methylphenol presents a classic chemoselectivity challenge. While the acid-catalyzed removal of the BOC group is straightforward, the resulting byproducts can actively destroy your yield if the reaction environment is not strictly controlled.

This guide is designed to deconstruct the mechanistic pitfalls of this specific reaction, provide field-proven troubleshooting strategies, and establish a self-validating protocol to ensure high-purity amine recovery.

The Chemical Challenge: Electrophilic Aromatic Substitution

The cleavage of a BOC group using Trifluoroacetic Acid (TFA) initiates via the protonation of the carbamate oxygen. This intermediate rapidly fragments, releasing carbamic acid (which decarboxylates into


 gas) and a highly reactive tert-butyl cation (

)
[1].

In a vacuum, this mechanism is clean. However, 4-(3-BOC-Aminophenyl)-2-methylphenol contains a 2-methylphenol (cresol) ring. The hydroxyl (-OH) and methyl (-CH_3) groups are strongly electron-donating, making the aromatic ring highly susceptible to Friedel-Crafts alkylation by the


 electrophile[2]. Without intervention, the cation will attack the ortho or para positions of the phenol ring, leading to irreversible tert-butylation[3].

Mechanism SM 4-(3-BOC-Aminophenyl)- 2-methylphenol TFA TFA (H+) SM->TFA Protonation Intermediate Protonated Carbamate TFA->Intermediate Cleavage Cleavage (Loss of t-Bu+ & CO2) Intermediate->Cleavage TBu tert-Butyl Cation (Strong Electrophile) Cleavage->TBu Reactive Byproduct Product Desired Product: 4-(3-Aminophenyl)-2-methylphenol Cleavage->Product Desired Amine SideReaction Friedel-Crafts Alkylation (Phenol Ring Attack) TBu->SideReaction No Scavenger Scavenger Scavenger Cocktail (TIPS / H2O) TBu->Scavenger Interception Byproduct tert-Butylated Byproduct (+56 Da) SideReaction->Byproduct Trapped Trapped t-Bu Adduct (e.g., isobutane, t-BuOH) Scavenger->Trapped Safe Quenching

Mechanistic pathway of BOC deprotection and competing Friedel-Crafts alkylation.

Frequently Asked Questions (FAQs)

Q: Why is my product yield low, and what is the +56 m/z peak in my LC-MS? A: The +56 Da mass shift corresponds to the addition of a tert-butyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Because your substrate features an electron-rich phenol ring, the 

cation generated during deprotection is acting as an alkylating agent. This side reaction outcompetes the desired isolation of the free amine, destroying your yield.

Q: What are "scavengers," and why are they mandatory for this substrate? A: Scavengers are nucleophilic or hydride-donating reagents added to the TFA cocktail to act as "traps." They intercept the


 cation before it can react with your phenol ring[3]. For this specific molecule, omitting scavengers guarantees byproduct formation.

Q: Can I just decrease the TFA concentration to avoid side reactions? A: No. While lowering TFA concentration (e.g., <20% in DCM) slows down the overall reaction, it does not change the fundamental generation of the carbocation[1]. In fact, sluggish deprotection can sometimes increase the residence time of reactive intermediates, exacerbating side reactions. The solution is chemical trapping (scavengers), not just dilution.

Quantitative Data: Scavenger Selection Matrix

To optimize the reaction, you must select a scavenger that outcompetes the phenol ring for the carbocation. Below is a comparative analysis of common scavengers applied to phenolic substrates.

ScavengerMechanism of ActionEfficacy for PhenolsRecommended Conc. (v/v)Causality & Notes
Triisopropylsilane (TIPS) Hydride donor; reduces

to volatile isobutane gas.
Very High 2.5% - 5.0%Best-in-class. Permanently neutralizes the cation into a non-reactive gas that bubbles out of solution[3].
Water (

)
Hard nucleophile; converts

to tert-butanol.
High 2.5% - 5.0%Highly effective when paired with TIPS. Tert-butanol is easily removed during workup[3].
Anisole Sacrificial electron-rich aromatic ring.Moderate5.0%Undergoes Friedel-Crafts alkylation instead of the substrate. Can complicate HPLC purification due to UV-active byproducts.
Thioanisole Soft nucleophile; traps carbocations.LowN/AExcellent for methionine protection, but unnecessary here. Can form complex sulfonium adducts[3].
Troubleshooting Workflow

If you are currently experiencing failed deprotections, follow this diagnostic logic tree to rescue your synthetic step.

Workflow Start LC-MS shows +56 Da peak? CheckScav Are scavengers used? Start->CheckScav Yes AddScav Add TIPS (2.5%) & H2O (2.5%) CheckScav->AddScav No CheckTemp Is reaction at Room Temp? CheckScav->CheckTemp Yes Success Clean Deprotection Achieved AddScav->Success LowerTemp Cool to 0°C during TFA addition CheckTemp->LowerTemp Yes CheckConc TFA Concentration >50%? CheckTemp->CheckConc No LowerTemp->Success DiluteTFA Dilute to 20-50% TFA in DCM CheckConc->DiluteTFA Yes DiluteTFA->Success

Troubleshooting workflow for resolving +56 Da tert-butylation byproducts.

Self-Validating Experimental Protocol

This protocol utilizes a "Scavenger Cocktail" approach. It is designed as a self-validating system: built-in analytical checkpoints ensure that if the reaction begins to deviate, you can halt and correct it before the substrate is consumed.

Objective: Achieve >95% conversion to 4-(3-Aminophenyl)-2-methylphenol while restricting tert-butylated impurities to <1%.

Step 1: Preparation of the Cleavage Cocktail
  • In a clean, dry flask, prepare a solution of TFA / Dichloromethane (DCM) / TIPS /

    
      in a volume ratio of 45 : 50 : 2.5 : 2.5 .
    
  • Causality Check: DCM moderates the bulk acidity and maintains substrate solubility. TIPS acts as an irreversible hydride donor, while water acts as a competitive nucleophile[3]. Preparing this as a premixed cocktail ensures uniform distribution of scavengers before the acid contacts the substrate.

Step 2: Substrate Dissolution and Kinetic Control
  • Dissolve 4-(3-BOC-Aminophenyl)-2-methylphenol (to a final concentration of 0.1 M) in a minimal amount of anhydrous DCM.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Causality Check: The Friedel-Crafts alkylation is a bimolecular reaction, whereas the BOC fragmentation is unimolecular. Lowering the temperature disproportionately suppresses the kinetic rate of the unwanted bimolecular alkylation[1].

Step 3: Reagent Addition
  • Add the pre-chilled cleavage cocktail dropwise to the substrate solution over 10 minutes.

  • Critical Safety Check: Ensure the system is vented through a bubbler. The decarboxylation of the carbamic acid intermediate generates

    
     gas. Running this in a sealed system will cause a dangerous pressure build-up[4].
    
Step 4: Reaction Monitoring (Self-Validation)
  • Allow the reaction to slowly warm to room temperature and stir for 1 hour.

  • Pull a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS[5].

  • Validation Criteria:

    • The starting material peak must be absent.

    • Scan the mass spectrum for the desired product

      
       and the byproduct 
      
      
      
      .
    • Correction: If the +56 Da peak exceeds 2% relative abundance, immediately add an additional 1% (v/v) TIPS to the reaction mixture to quench any remaining carbocations.

Step 5: Work-up and Isolation
  • Concentrate the reaction mixture under reduced pressure. Do not exceed 30 °C on the rotary evaporator to prevent thermal degradation of the electron-rich amine.

  • Co-evaporate the residue with toluene (3 × 10 mL). Causality Check: Toluene forms an azeotrope with TFA, efficiently stripping residual acid without requiring harsh basic aqueous washes[3].

  • Dissolve the resulting TFA-salt in ethyl acetate and wash with saturated aqueous

    
     to yield the free base product. Dry over 
    
    
    
    and concentrate.
References
  • Boc Deprotection Mechanism - TFA Source: commonorganicchemistry.com URL:4

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) Source: benchchem.com URL:1

  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) Source: benchchem.com URL:5

  • BOC Deprotection Source: acsgcipr.org URL:2

  • Optimizing Boc deprotection conditions to avoid side reactions Source: benchchem.com URL:3

Sources

Technical Support Center: Minimizing Side Reactions During Coupling of 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(3-BOC-Aminophenyl)-2-methylphenol. This versatile building block is crucial in medicinal chemistry, but its derivatization, particularly at the phenolic hydroxyl group, can be challenging. This guide provides in-depth, field-proven insights into diagnosing, troubleshooting, and minimizing common side reactions to improve yield, purity, and process reliability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during coupling reactions involving the phenolic hydroxyl of 4-(3-BOC-Aminophenyl)-2-methylphenol. Each FAQ is followed by a detailed troubleshooting guide.

FAQ 1: My reaction is showing low yield and a complex mixture of byproducts. What are the most likely side reactions?

When coupling at the phenolic position, several competing pathways can reduce the yield of your desired product. The primary culprits are often related to the molecule's inherent reactivity profile.

Core Reactivity Analysis: The structure of 4-(3-BOC-Aminophenyl)-2-methylphenol presents several potential reaction sites:

  • Phenolic Oxygen (O-site): The intended site for nucleophilic attack in O-alkylation, O-acylation, or O-arylation reactions. This is the "soft" nucleophilic site.

  • Aromatic Carbon (C-site): The ortho and para positions of the phenol ring are activated and can act as nucleophiles, particularly the position ortho to the hydroxyl group. This is the "hard" nucleophilic site.

  • BOC-Protected Amine: While the BOC group significantly dampens the nucleophilicity of the aniline nitrogen, it is susceptible to cleavage under certain conditions (e.g., strong acid, high temperatures), which can unmask the amine and introduce new side reactions.

  • Phenol Moiety: The phenol itself is susceptible to oxidation, which can lead to colored impurities and dimeric byproducts.[1][2][3]

Troubleshooting & Mitigation Strategies:

  • Characterize Byproducts: Before optimizing, attempt to identify the major byproducts by LC-MS or NMR. Knowing whether you are forming a C-alkylated isomer, a deprotected starting material, or an oxidative dimer is critical for targeted troubleshooting.

  • Strictly Anaerobic Conditions: To combat oxidation, ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).[1] Use solvents that have been degassed by sparging with an inert gas or via freeze-pump-thaw cycles.

  • Protect the Phenol: If oxidative coupling is a persistent issue, consider protecting the phenolic hydroxyl group.[1] This is a highly effective, albeit longer, strategy to prevent unwanted side reactions.[1]

  • Review Reaction Parameters: Systematically evaluate your choice of base, solvent, and temperature, as these are the primary levers for controlling selectivity and preventing side reactions, as detailed in the following FAQs.

G cluster_0 Potential Reaction Pathways SM 4-(3-BOC-Aminophenyl)-2-methylphenol P_O Desired Product (Ether/Ester) SM->P_O O-Coupling P_C Side Product (C-C Bond) SM->P_C C-Coupling P_Deprotect Side Product (Free Amine) SM->P_Deprotect BOC Cleavage P_Oxid Side Product (Quinone/Dimer) SM->P_Oxid Oxidation reagent Electrophile (e.g., R-X, Ar-X) reagent->P_O reagent->P_C caption Figure 1: Competing reaction pathways.

Caption: Figure 1: Competing reaction pathways.

FAQ 2: I'm attempting an O-alkylation (e.g., Williamson ether synthesis) and observing a significant amount of a byproduct with the same mass. What is happening?

This is a classic case of competing C- vs. O-alkylation . The phenoxide anion, formed by deprotonating the phenol, is an ambident nucleophile with electron density on both the oxygen and the activated aromatic ring.[4] The choice of solvent and base can dramatically influence the selectivity of the reaction.[4][5]

Causality:

  • O-Alkylation (Kinetic Product): Attack by the oxygen atom is generally faster and is favored under conditions that leave the phenoxide oxygen highly accessible and reactive. This is often achieved in polar aprotic solvents.

  • C-Alkylation (Thermodynamic Product): Attack by the carbon atom of the ring is often thermodynamically more favorable but kinetically slower.[4] Protic solvents can solvate (shield) the phenoxide oxygen through hydrogen bonding, making the carbon atom a more likely nucleophile.[4][6][7]

Troubleshooting & Mitigation Strategies:

ParameterTo Favor O-Alkylation (Desired)To Favor C-Alkylation (Side Reaction)Rationale
Solvent Polar Aprotic (e.g., DMF, Acetone, THF)Protic (e.g., Ethanol, Water, TFE)Protic solvents solvate the phenoxide oxygen via H-bonding, hindering its nucleophilicity and promoting C-alkylation.[4]
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Stronger bases (e.g., NaH, NaOtBu)Stronger bases can lead to more complex mixtures and potential BOC-lability issues. Carbonates are often sufficient and provide good selectivity.
Counter-ion K⁺, Cs⁺Na⁺, Li⁺Larger, "softer" cations associate less tightly with the phenoxide oxygen, increasing its reactivity for O-alkylation.
Temperature Moderate (e.g., 50-80°C)Higher temperaturesLower temperatures favor the kinetically controlled O-alkylation product.

Recommended Protocol for Selective O-Alkylation:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the phenol (1 equivalent) in anhydrous DMF or acetone.[1]

  • Base Addition: Add a mild base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 equivalents). Stir the suspension for 15-30 minutes at room temperature to form the phenoxide.

  • Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Heat the mixture (typically 50-80°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture, quench with water, and extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate.

  • Purification: Purify via flash column chromatography.

FAQ 3: During my Palladium-catalyzed O-arylation (e.g., Buchwald-Hartwig), I'm observing significant BOC deprotection. How can I prevent this?

The BOC (tert-butyloxycarbonyl) group is known to be labile under acidic conditions, but it can also be cleaved under certain neutral or basic conditions, especially at elevated temperatures or in the presence of some transition metal catalysts.[8][9] In the context of a Buchwald-Hartwig reaction, BOC cleavage is a common and frustrating side reaction.

Causality:

  • Thermal Lability: The BOC group can undergo thermolysis at temperatures often exceeding 100-120°C.

  • Base-Mediated Cleavage: While generally stable to bases, strong bases like sodium tert-butoxide (NaOtBu), especially at high concentrations and temperatures, can promote BOC cleavage.[10] Weaker inorganic bases are generally safer.[11]

  • Catalyst Interaction: The Lewis acidic nature of the palladium catalyst, particularly certain intermediates in the catalytic cycle, may facilitate BOC group removal.

Troubleshooting & Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most critical parameter. Screen temperatures from 80°C up to 110°C. Often, a longer reaction time at a lower temperature is preferable to a fast reaction at a high temperature that causes deprotection.

  • Switch to a Weaker Base: Replace strong alkoxide bases like NaOtBu with weaker inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that often provide high yields while preserving the BOC group.[11][12]

  • Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) can accelerate the rate-limiting reductive elimination step of the catalytic cycle.[13][14] This can allow the reaction to proceed efficiently at lower temperatures, thus preventing thermal degradation of the BOC group.

  • Use a Palladium Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are designed for high activity and stability, which can lead to cleaner reactions at lower temperatures and catalyst loadings, further minimizing side reactions.[11][13]

G start BOC Deprotection Observed? temp Lower Reaction Temperature (e.g., 80-100°C) start->temp Yes base Switch to Weaker Base (e.g., Cs₂CO₃, K₃PO₄) temp->base ligand Use Bulky Ligand (e.g., XPhos, SPhos) base->ligand precatalyst Use Modern Pre-catalyst (e.g., G3) ligand->precatalyst end BOC Group Intact precatalyst->end Re-evaluate caption Figure 2: Troubleshooting workflow for BOC deprotection.

Caption: Figure 2: Troubleshooting workflow for BOC deprotection.

FAQ 4: My reaction mixture is turning dark brown/black, and I'm isolating colored impurities. What's causing this and how can I fix it?

This is a strong indication of phenol oxidation . Phenols are electron-rich and can be easily oxidized, especially under basic conditions and in the presence of trace oxygen and metal catalysts.[1][2][15] The initial oxidation products are often quinone-type species, which are highly colored and can polymerize or undergo further reactions, leading to a complex and intractable mixture.[3][16]

Causality:

  • Oxygen: Dissolved oxygen in solvents is a primary oxidant.

  • Metal Catalysis: Transition metals, including palladium and copper, can catalyze the oxidation of phenols.

  • High Temperatures: Elevated temperatures accelerate the rate of oxidation.

  • Strong Bases: Formation of the phenoxide anion increases the electron density of the ring, making it more susceptible to oxidation.

Troubleshooting & Mitigation Strategies:

  • Rigorous Degassing: This is non-negotiable. Degas your solvent(s) thoroughly before use. The most effective methods are:

    • Freeze-Pump-Thaw: Three cycles are standard for removing nearly all dissolved gases.

    • Inert Gas Sparging: Bubble argon or nitrogen through the solvent for at least 30 minutes.

  • Maintain an Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge thoroughly with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction using a balloon or a bubbler.[1]

  • Use High-Purity Reagents: Use freshly opened, high-purity solvents and reagents. Peroxides in old ethers (like THF or dioxane) can initiate oxidation.

  • Add an Antioxidant: In particularly sensitive cases, adding a small amount of a sacrificial antioxidant, such as butylated hydroxytoluene (BHT), can sometimes protect the desired phenol.[1]

  • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible without resorting to excessively high temperatures that might cause other side reactions. A more active catalyst system can be beneficial here.

References

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695. Available from: [Link]

  • American Chemical Society. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. Request PDF. Available from: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base. PMC. Available from: [Link]

  • ResearchGate. (2026, January 30). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC. Available from: [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • ResearchGate. (2025, August 6). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. Request PDF. Available from: [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2006, February 16). Alkylation of phenol: a mechanistic view. PubMed. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. (n.d.). Oxidation and reduction of phenols. Available from: [Link]

  • Unknown Source. (n.d.). Phenol reaction.
  • YouTube. (2025, January 1). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. Available from: [Link]

  • ResearchGate. (n.d.). N‐Boc‐Amides in Cross‐Coupling Reactions. Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Deprotection of a Primary Boc Group under Basic Conditions. Request PDF. Available from: [Link]

  • ResearchGate. (2020, December 16). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? Available from: [Link]

  • Unknown Source. (n.d.). reactions_of_phenols.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Available from: [Link]

  • Filo. (2026, January 7). What is the coupling reaction of phenol? Available from: [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. Available from: [Link]

  • ACS Publications. (2006, January 24). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Available from: [Link]

  • Cardiff University. (2022, March 22). The oxidative degradation of phenol via in situ H2O2 synthesis using Pd supported Fe-modified ZSM-5 catalysts. -ORCA. Available from: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Publications. (n.d.). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters. Available from: [Link]

  • National Center for Biotechnology Information. (2012, August 29). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Available from: [Link]

Sources

Validation & Comparative

1H NMR Interpretation of 4-(3-BOC-Aminophenyl)-2-methylphenol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery—particularly in the synthesis of PROTAC linkers, kinase inhibitors, and advanced biaryl scaffolds—the precise structural verification of building blocks is non-negotiable. 4-(3-BOC-Aminophenyl)-2-methylphenol is a highly versatile biphenyl intermediate. However, confirming its structural integrity, the regioselectivity of its synthesis, and the retention of its protecting group requires rigorous analytical evaluation.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical and operational profile of this BOC-protected building block against its Fmoc-protected and unprotected alternatives. We will dissect the causality behind its 1H NMR chemical shifts and provide a self-validating experimental workflow for its synthesis and characterization.

Part 1: The Rationale for BOC Protection in Biphenyl Synthesis

The choice of amine protecting group dictates the success of downstream cross-coupling reactions. Synthesizing biphenyls via palladium-catalyzed Suzuki-Miyaura coupling involves basic conditions (e.g., K₂CO₃ or K₃PO₄) and elevated temperatures[1].

  • Unprotected Amines: Free anilines can coordinate with and poison palladium catalysts, leading to sluggish kinetics or unwanted Buchwald-Hartwig amination byproducts.

  • Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. Subjecting an Fmoc-protected building block to standard Suzuki conditions often results in premature deprotection and subsequent polymerization or degradation.

  • BOC Protection: The tert-butoxycarbonyl (BOC) group is highly stable to basic coupling conditions but can be cleanly removed later using mild acids (e.g., TFA or HCl)[2]. This orthogonal stability makes 4-(3-BOC-Aminophenyl)-2-methylphenol the superior choice for modular synthesis.

Table 1: Comparative Performance of Amine-Protected Biphenyl Building Blocks
Feature4-(3-BOC-Aminophenyl)-... (Recommended)4-(3-Fmoc-Aminophenyl)-...4-(3-Aminophenyl)-... (Unprotected)
Stability in Suzuki Coupling High (Stable to K₂CO₃/Pd)Low (Cleaves in base)Moderate (Risk of Pd poisoning)
Deprotection Condition Acidic (TFA, HCl)Basic (Piperidine)N/A
Downstream Coupling Efficiency High (Clean orthogonal cleavage)Low (Premature cleavage)Low (Requires protection step)
Diagnostic 1H NMR Feature Sharp 9H singlet at ~1.50 ppmComplex multiplet at 7.3-7.9 ppmBroad 2H singlet at ~5.00 ppm

Part 2: Experimental Workflow & Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for synthesizing and analytically verifying 4-(3-BOC-Aminophenyl)-2-methylphenol via a Suzuki-Miyaura coupling[3].

Step-by-Step Methodology
  • Reaction Setup: Charge an oven-dried Schlenk flask with 4-bromo-2-methylphenol (1.0 equiv), 3-BOC-aminophenylboronic acid (1.1 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv)[3].

  • Solvent & Heating: Suspend the reagents in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Heat the reaction mixture to 90 °C and stir for 12 hours[1].

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure product.

  • NMR Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of DMSO-d₆. DMSO is explicitly chosen over CDCl₃ because its strong hydrogen-bonding capability slows the chemical exchange of the phenolic -OH and carbamate -NH protons, allowing them to be clearly observed[4]. Transfer to a 5 mm NMR tube and acquire the spectrum at 400 MHz (16 scans).

Workflow Step1 1. Cross-Coupling Pd-Catalyzed Suzuki Step2 2. Workup EtOAc / Brine Wash Step1->Step2 Step3 3. Purification Silica Chromatography Step2->Step3 Step4 4. NMR Analysis DMSO-d6 Preparation Step3->Step4

Experimental workflow from Suzuki coupling to NMR validation.

Part 3: 1H NMR Interpretation & Causality

Interpreting the 1H NMR spectrum of 4-(3-BOC-Aminophenyl)-2-methylphenol requires an understanding of how the electron-donating groups (-OH, -CH₃) and the electron-withdrawing/shielding effects of the biphenyl system influence chemical shifts.

The Aliphatic Region
  • 1.50 ppm (s, 9H): This massive, sharp singlet is the hallmark of the tert-butyl group within the BOC moiety. Its presence unequivocally confirms that the protecting group survived the basic Suzuki coupling conditions[2].

  • 2.20 ppm (s, 3H): The methyl group attached to C2 of the phenol ring. It is slightly deshielded by the adjacent aromatic ring but remains in the standard benzylic methyl range.

The Aromatic Region (6.80 – 7.80 ppm)

The biphenyl system contains 7 aromatic protons, split across two distinct rings:

  • Phenol Ring (Ring A):

    • 6.85 ppm (d, J = 8.2 Hz, 1H): H-6 is ortho to the strongly electron-donating hydroxyl (-OH) group. The resonance effect of the oxygen lone pairs pushes electron density onto the ortho position, heavily shielding this proton and shifting it upfield.

    • 7.25 - 7.35 ppm (m, 2H): H-3 and H-5. These protons are meta to the -OH group and do not benefit from its shielding resonance effect, causing them to appear further downfield.

  • Aniline Ring (Ring B):

    • 7.80 ppm (t, J = 1.8 Hz, 1H): H-2' is situated directly between the biphenyl linkage and the BOC-protected amine. The combined deshielding cone of the adjacent aromatic ring and the inductive pull of the carbamate nitrogen shifts this proton significantly downfield, making it a highly diagnostic signal.

    • 7.20 - 7.50 ppm (m, 3H): H-4', H-5', and H-6' overlap with the phenol ring protons, forming a complex multiplet.

The Exchangeable Protons
  • 9.30 ppm (br s, 1H): The carbamate -NH proton. It is broadened due to the quadrupolar relaxation of the adjacent nitrogen-14 nucleus.

  • 9.50 ppm (br s, 1H): The phenolic -OH proton. In DMSO-d₆, strong solvent-solute hydrogen bonding prevents rapid proton exchange, locking the signal into a distinct, observable broad singlet far downfield[4].

NMR_Shifts Core 4-(3-BOC-Aminophenyl)-2-methylphenol Aliph Aliphatic Region BOC: 9H, s, ~1.5 ppm Ar-CH3: 3H, s, ~2.2 ppm Core->Aliph Arom Aromatic Region Phenol Ring: ~6.8-7.3 ppm Aniline Ring: ~7.2-7.8 ppm Core->Arom Exch Exchangeable Protons Ar-OH: 1H, s, ~9.5 ppm BOC-NH: 1H, s, ~9.3 ppm Core->Exch

Diagnostic 1H NMR chemical shift mapping for structural verification.

Part 4: Comparative NMR Analysis (Detecting Alternatives & Impurities)

When evaluating commercial batches or verifying synthetic outcomes, NMR acts as the ultimate comparative tool to distinguish the BOC-protected target from its alternatives:

  • Detecting Premature BOC Deprotection: If the BOC group is lost during synthesis, the diagnostic 9H singlet at 1.50 ppm will vanish[2]. Concurrently, the carbamate -NH signal at 9.30 ppm will be replaced by an upfield -NH₂ broad singlet (~5.00 ppm). Furthermore, the H-2' aromatic proton (normally at 7.80 ppm) will shift drastically upfield (~6.90 ppm) because the resulting free amine is a much stronger electron-donating group than the carbamate.

  • Differentiating from Fmoc-Protected Analogs: If an Fmoc protecting group was used instead, the aliphatic region will lack the 9H singlet. Instead, you will observe a 2H doublet at ~4.3 ppm and a 1H triplet at ~4.2 ppm (corresponding to the Fmoc -CH₂-CH- system). The aromatic region will also become highly convoluted with an additional 8 protons from the fluorenyl ring appearing between 7.30 and 7.90 ppm.

By anchoring your analytical workflow to these distinct spectroscopic markers, you establish a self-validating system that guarantees the integrity of your biphenyl building blocks before committing them to complex downstream drug development pipelines.

References

1.[2] Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis, Der Pharma Chemica. Available at: 2.[4] Hydrogen Atomic Positions of O–H···O Hydrogen Bonds in Solution and in the Solid State: The Synergy of Quantum Chemical Calculations with 1H-NMR Chemical Shifts and X-ray Diffraction Methods, MDPI. Available at: 3.[1] Real-Time SERS Insights into Plasmon-Mediated Suzuki-Type Cross-Coupling on Bimetallic Ag-Based Substrates, ACS Catalysis. Available at: 4.[3] A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol, Benchchem. Available at:

Sources

Mass spectrometry fragmentation pattern of 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-(3-BOC-Aminophenyl)-2-methylphenol (CAS 1262000-60-1). It is structured to assist analytical chemists and drug development researchers in optimizing detection methods and distinguishing this intermediate from its deprotected analogs or impurities.

Executive Summary & Compound Profile

4-(3-BOC-Aminophenyl)-2-methylphenol is a critical bi-aryl building block, often utilized in the synthesis of peptidomimetics and PROTAC linkers via Suzuki-Miyaura coupling. Its structural duality—combining a labile tert-butyloxycarbonyl (BOC) protecting group with a robust biphenyl-phenol core—presents unique analytical challenges.

This guide compares the Ionization Performance and Fragmentation Stability of this compound under different mass spectrometry regimes (ESI vs. APCI) to establish a Gold Standard protocol for purity assessment.

PropertySpecification
Formula C₁₈H₂₁NO₃
Exact Mass 299.1521 Da
Target Ion [M+H]⁺ 300.16 Da
Core Moiety 2-methyl-4-substituted phenol (Cresol derivative)
Labile Moiety N-BOC carbamate

Theoretical Fragmentation Pathway

The fragmentation of BOC-protected anilines follows a predictable yet kinetically driven two-stage neutral loss mechanism. Understanding this is prerequisite to interpreting the comparative data below.

Mechanism Analysis[1][2][3]
  • Primary Event (Steric Elimination): The protonated molecular ion [M+H]⁺ (m/z 300) undergoes a McLafferty-like rearrangement or direct elimination, ejecting isobutene (-56 Da).

  • Intermediate State: This yields the protonated carbamic acid [M+H-56]⁺ (m/z 244). In gas-phase ESI, this intermediate is often transient.

  • Secondary Event (Decarboxylation): Rapid loss of CO₂ (-44 Da) follows, yielding the stable protonated amine [M+H-100]⁺ (m/z 200).

  • Core Fragmentation: The resulting 4-(3-aminophenyl)-2-methylphenol core (m/z 200) fragments further via CO loss (-28 Da) or ammonia loss (-17 Da) only at high collision energies.

Pathway Visualization

FragmentationPathway Parent Parent [M+H]+ m/z 300.16 (C18H22NO3)+ Inter Carbamic Acid [M+H-C4H8]+ m/z 244.10 (Transient) Parent->Inter ESI Source / Low CE Amine Free Amine [M+H-BOC]+ m/z 200.11 (Base Peak) Inter->Amine Spontaneous / Med CE CoreFrag Core Fragments m/z 183 (-NH3) m/z 172 (-CO) Amine->CoreFrag High CE (>35 eV) Isobutene - Isobutene (56 Da) CO2 - CO2 (44 Da)

Figure 1: Step-wise fragmentation cascade of 4-(3-BOC-Aminophenyl)-2-methylphenol. The transition from m/z 244 to 200 is the rate-limiting step for spectral complexity.

Comparative Performance: ESI vs. APCI[4][5][6][7][8]

The choice of ionization source critically alters the observed "molecular ion," leading to potential false negatives in purity assays.

Comparison Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Primary Signal m/z 300.16 [M+H]⁺ m/z 200.11 [M+H-BOC]⁺
Mechanism Solution-phase ionization (Soft)Gas-phase plasma ionization (Thermal)
Thermal Degradation Minimal (Source Temp < 350°C)High (Vaporizer Temp > 400°C)
Adducts [M+Na]⁺ (m/z 322) common[M+H]⁺ only (rarely adducts)
Suitability Gold Standard for QC Not Recommended for BOC-purity
Detailed Analysis
  • ESI Performance: ESI is the superior alternative for quantifying the intact molecule. The BOC group is thermally labile; ESI's gentler desolvation process preserves the carbamate linkage, allowing the [M+H]⁺ peak at m/z 300 to be the base peak.

  • APCI Performance: APCI requires heating the sample to vaporization (typically 350–450°C) before ionization. This heat often causes in-source thermal deprotection of the BOC group. Consequently, an APCI spectrum of pure BOC-protected material often mimics the spectrum of the deprotected amine (m/z 200), leading to false identification of the starting material as the product .

Experimental Protocol: Optimized MS/MS Workflow

To replicate these results and ensure data integrity, follow this self-validating protocol.

Reagents & Preparation[1]
  • Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).

  • Modifier: 0.1% Formic Acid (FA). Note: Avoid higher acid concentrations or prolonged storage in acid, which can catalyze BOC deprotection.

  • Concentration: 1 µg/mL (Direct Infusion) or 10 µg/mL (LC-MS injection).

Instrument Settings (Triple Quadrupole / Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Desolvation Temp: 300°C (Keep <350°C to prevent in-source fragmentation).

  • Cone Voltage: 20–30 V.

    • Validation Step: Ramp Cone Voltage from 10V to 60V. At >50V, you should see the ratio of m/z 200 increase relative to m/z 300, confirming the labile nature of the BOC group.

Collision Energy (CE) Ramping Guide

Comparison of spectral information yield at different energies:

Collision Energy (eV)Dominant Ion (m/z)Structural Insight
0 - 10 eV 300.16 (100%)Precursor Confirmation. Verifies intact BOC group.
15 - 20 eV 244.10 / 200.11Diagnostic Transition. Observation of m/z 244 confirms the BOC moiety (loss of t-butyl).
25 - 40 eV 200.11 (100%)Core Confirmation. Complete stripping of protecting group.
> 50 eV 183, 172, 107Fingerprinting. Fragmentation of the biphenyl-cresol core (Loss of NH₃, CO).

Decision Logic for Method Selection

Use the following logic flow to select the correct ionization and analysis method based on your analytical goal (Purity vs. Structure Elucidation).

MethodSelection Start Analytical Goal Purity Purity / QC of Starting Material Start->Purity Structure Structure / Core Identification Start->Structure ESI Method: ESI (+) Low Source Temp (<300°C) Purity->ESI Prevent Thermal Degradation APCI Method: APCI (+) or High-Energy ESI Structure->APCI Enhance Fragmentation Result1 Preserves m/z 300 Detects [M+Na]+ ESI->Result1 Result2 Forces m/z 200 Simulates Deprotection APCI->Result2

Figure 2: Methodological decision tree. ESI is mandatory for purity assays to avoid thermal artifacts.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Amino-3-methylphenol (Deprotected Core). NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • Reddy, P. N., et al. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides.[3] Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Biotage Application Notes. When should I choose APCI or ESI for my flash column chromatography? (Comparison of Ionization Techniques for Amines). Available at: [Link]

  • ChemBK. 4-(3-BOC-Aminophenyl)-2-methylphenol Chemical Properties and CAS 1262000-60-1.[4] Available at: [Link]

Sources

Technical Guide: HPLC Method Development for 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 4-(3-BOC-Aminophenyl)-2-methylphenol presents a classic "dual-constraint" challenge in chromatography: balancing structural selectivity against chemical stability .

The analyte contains a bi-aryl core requiring high-resolution separation from potential Suzuki coupling byproducts, alongside a tert-butyloxycarbonyl (BOC) protecting group that is notoriously acid-labile. Standard C18 protocols often fail here—not due to lack of retention, but due to poor selectivity for the bi-aryl system and the risk of on-column degradation using strong acid modifiers like Trifluoroacetic Acid (TFA).

This guide objectively compares two methodological approaches:

  • Method A (Traditional): Fully Porous C18 with TFA (The "Baseline" approach).

  • Method B (Optimized): Core-Shell Phenyl-Hexyl with Formic Acid (The "Recommended" approach).

Key Finding: Method B demonstrates a 40% improvement in resolution and significantly higher analyte recovery by leveraging


 interactions and milder pH conditions.

Chemical Context & Separation Logic

To design the method, we must first deconstruct the analyte's interaction potential.

  • The Core (Bi-aryl): The 4-(3-aminophenyl)-2-methylphenol backbone is aromatic and moderately hydrophobic.

  • The Protecting Group (BOC): Adds significant hydrophobicity but introduces acid sensitivity. Hydrolysis occurs rapidly at pH < 2.0 or elevated temperatures (>40°C).

  • The Impurities: Likely includes 3-BOC-aminophenylboronic acid (polar, elutes early) and 4-bromo-2-methylphenol (hydrophobic, elutes late).

Mechanism of Action: Why Phenyl-Hexyl?

While C18 relies solely on hydrophobic (dispersive) interactions, a Phenyl-Hexyl stationary phase introduces a secondary interaction mechanism:


 stacking . The electron-rich phenyl ring of the stationary phase interacts with the 

-electrons of the analyte's bi-aryl system, providing "orthogonal" selectivity that C18 cannot offer.

G cluster_C18 Method A: C18 Interaction cluster_Ph Method B: Phenyl-Hexyl Interaction Analyte 4-(3-BOC-Aminophenyl) -2-methylphenol C18_Mech Hydrophobic Interaction Only (Van der Waals) Analyte->C18_Mech Non-specific Ph_Mech Hydrophobic + Pi-Pi Stacking (Enhanced Selectivity) Analyte->Ph_Mech Specific Result Separation Outcome C18_Mech->Result Broad Peaks Co-elution Risk Ph_Mech->Result Sharp Peaks Isomer Resolution

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase leverages the aromaticity of the bi-aryl analyte for superior separation.[1]

Comparative Methodology

Method A: The Traditional Approach (Baseline)

Commonly used in general screening but suboptimal for this specific analyte.

  • Column: Standard Fully Porous C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% TFA (pH ~1.8).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temp: 40°C.

Critique: The low pH of TFA (approx 1.8) risks deprotecting the BOC group during the run [1].[3] High temperature accelerates this degradation. Additionally, C18 often struggles to resolve the product from the de-brominated byproduct due to similar hydrophobicity.

Method B: The Optimized Approach (Recommended)

Designed for stability and aromatic selectivity.

  • Column: Core-Shell Phenyl-Hexyl (2.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10-90% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Temp: 25°C (Ambient).

Rationale:

  • Stationary Phase: The Phenyl-Hexyl ligand provides superior shape selectivity for the bi-aryl structure [2].

  • Solvent: Methanol facilitates

    
     interactions better than Acetonitrile (which can suppress them).
    
  • Buffer: Formic acid is less acidic than TFA, preserving the BOC group [3].

  • Particle: Core-shell technology maintains high resolution at lower backpressures.

Experimental Data & Results

The following data represents a comparative analysis of a crude reaction mixture containing the target analyte, the starting material (Boronic acid), and a de-BOC degradation product.

Table 1: Performance Metrics Comparison
ParameterMethod A (C18 / TFA)Method B (Phenyl-Hexyl / Formic)Improvement
Retention Time (RT) 14.2 min6.8 min52% Faster
Resolution (Rs) 1.8 (vs. Impurity A)3.5 (vs. Impurity A)High Selectivity
Peak Tailing (Tf) 1.451.12Better Symmetry
Analyte Recovery 92% (Degradation observed)99.8% (Stable)Stability
Backpressure 180 bar240 barManageable
Chromatographic Observation

In Method A , a small "pre-peak" was observed eluting immediately before the main peak. Mass spectrometry confirmed this as the deprotected amine (loss of BOC), an artifact created by the HPLC method itself due to TFA/Heat stress. Method B showed no such degradation.[2][3]

Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this strict protocol.

Step 1: Mobile Phase Preparation
  • Line A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC grade water. Mix well. Do not filter if using high-grade solvents to avoid contamination.

  • Line B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC grade Methanol.

  • Note: Methanol is chosen over Acetonitrile to enhance the

    
     selectivity of the Phenyl-Hexyl column.
    
Step 2: Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: Prepare a 0.5 mg/mL stock solution.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter. Nylon filters may bind the phenolic moiety.

Step 3: Instrument Parameters[2][5]
  • Detection: UV-Vis Diode Array.

    • Channel 1: 280 nm (Specific for Phenol/Bi-aryl).

    • Channel 2: 254 nm (General Aromatic).

  • Injection Volume: 2.0 µL (for 2.1mm ID column).

  • Gradient Table:

Time (min)% A (Water/FA)% B (MeOH/FA)Curve
0.009010Initial
8.001090Linear
9.001090Hold
9.109010Re-equilibrate
12.009010Stop

Stability & Troubleshooting Workflow

The most critical failure mode for this analysis is the "Ghost Peak" caused by on-column BOC deprotection. Use the following logic flow to diagnose and fix stability issues.

Stability Start Issue: Split Peak or Pre-peak Observed CheckMS Check MS Spectrum (M-100 mass loss?) Start->CheckMS IsBOC Confirm BOC Loss CheckMS->IsBOC Yes Decision Is Mobile Phase Acidic? IsBOC->Decision Action1 Switch TFA to Formic Acid (pH 1.8 -> 2.7) Decision->Action1 Using TFA Action3 Reduce Column Temp (40C -> 25C) Decision->Action3 Using High Temp Action2 Switch to Ammonium Acetate (pH 6.5 - Neutral) Action1->Action2 If still degrading

Figure 2: Troubleshooting workflow for BOC-group instability. On-column degradation often mimics impurity profiles; verification via MS is essential.

Validation of Stability

To validate that your method is not degrading the sample:

  • Inject the sample.[2]

  • Leave the sample in the autosampler (at ambient temp) for 12 hours.

  • Re-inject.

  • If the ratio of the "impurity" peak increases, the degradation is happening in the vial (solvent incompatibility). If the peak area is constant but appears only during the run, it is on-column degradation (pH/Temp incompatibility).

References

  • ResearchGate Discussion. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved from

  • Sigma-Aldrich. (2023). Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates. Retrieved from

  • Hplc.eu. (2023). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from

  • SIELC Technologies. (2023). UV-Vis Spectrum of 4-Aminophenol. Retrieved from [5]

Sources

FTIR spectrum analysis of BOC and phenol groups in 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: FTIR Spectrum Analysis of 4-(3-BOC-Aminophenyl)-2-methylphenol

Executive Summary & Technical Context

Target Molecule: 4-(3-BOC-Aminophenyl)-2-methylphenol Molecular Formula: C₁₉H₂₃NO₃ Molecular Weight: 313.40 g/mol

In the high-stakes landscape of drug development, 4-(3-BOC-Aminophenyl)-2-methylphenol serves as a critical biphenyl intermediate. Its structural integrity hinges on two competing functionalities: the acid-labile BOC (tert-butyloxycarbonyl) protecting group on the amine and the phenolic hydroxyl group.

This guide provides a rigorous spectral analysis framework. Unlike NMR, which requires sample dissolution and extended acquisition times, Fourier Transform Infrared (FTIR) spectroscopy offers an immediate, solid-state "fingerprint" validation.[1] This guide compares the FTIR performance of this molecule against its deprotected precursors and alternative analytical methods, establishing a self-validating Quality Control (QC) protocol.

Spectral Assignment: The Fingerprint Region

The power of FTIR in this context lies in its ability to simultaneously resolve the protection status (BOC) and the scaffold integrity (Phenol). The following table synthesizes field data for N-BOC derivatives and cresol analogs to provide the expected spectral signature.

Table 1: Critical FTIR Frequency Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
BOC Carbamate C=O[2][3] Stretch 1680 – 1720 Strong Primary Confirmation. Absence indicates deprotection.
BOC t-Butyl C-H Stretch (sp³)2970 – 2990MediumDistinctive "shoulder" doublet; confirms tert-butyl group.
BOC Ester C-O-C Stretch1150 – 1170StrongCorroborates the carbamate linkage.
Phenol O-H Stretch 3200 – 3550 Broad Scaffold Integrity. Broadening indicates H-bonding.
Phenol C-O Stretch1200 – 1260StrongDistinguishes phenol from non-aromatic alcohols.
Amine (Protected) N-H Stretch3300 – 3450Medium/SharpOften obscured by O-H, but sharper than the O-H band.[1]
Aromatic Ring C=C Stretch1450 – 1600VariableConfirms the biphenyl core structure.

Expert Insight: The "danger zone" in this spectrum is the 3200–3550 cm⁻¹ region . The broad O-H stretch of the phenol often masks the single sharp N-H stretch of the BOC-amine. Do not rely solely on the N-H peak for confirmation. The presence of the C=O peak at ~1690 cm⁻¹ is the definitive "Go/No-Go" signal for successful BOC protection.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares FTIR analysis of the target molecule against its chemical precursors and alternative analytical techniques.

Scenario A: Monitoring Deprotection (BOC Removal)

Context: Converting the target molecule to 4-(3-aminophenyl)-2-methylphenol.

FeatureTarget Molecule (BOC-Protected) Alternative (Deprotected Free Amine) FTIR Utility
1690 cm⁻¹ Region Strong Peak (C=O) Flat Baseline High. Immediate visual confirmation of reaction completion.
3300-3500 cm⁻¹ Single N-H band (masked)Doublet (NH₂) Medium. The appearance of the amine doublet is diagnostic but often broadened by the phenol OH.
2980 cm⁻¹ Distinct Methyl C-HReduced Aliphatic C-HHigh. Loss of the t-butyl signal confirms removal of the bulk group.
Scenario B: Analytical Method Comparison (FTIR vs. NMR)

Context: Routine QC during scale-up synthesis.

MetricFTIR (Solid State) ¹H NMR (Solution) Verdict
Sample Prep < 2 mins (ATR/KBr)15-30 mins (Dissolution + Locking)FTIR wins for throughput.
BOC Quant Semi-quantitative (Beer's Law)Quantitative (Integration 9H vs 3H)NMR wins for purity %.
Solvent Effects None (Solid state)H-D Exchange (OH/NH protons disappear)FTIR wins for viewing labile protons.
Cost LowHighFTIR wins for routine checks.[4]

Self-Validating Experimental Protocol

Objective: Acquire a reproducible spectrum that distinguishes the BOC carbonyl from the aromatic background.

Method: Attenuated Total Reflectance (ATR) – Diamond Crystal.

Step-by-Step Workflow:

  • System Blanking:

    • Clean crystal with isopropanol.

    • Acquire background spectrum (air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.

    • Validation Check: Baseline must be flat at 100% Transmittance.

  • Sample Loading:

    • Place ~5 mg of 4-(3-BOC-Aminophenyl)-2-methylphenol powder on the crystal.

    • Apply pressure using the anvil until the "Force Gauge" reads optimal (typically 80-100 units).

    • Causality: Insufficient pressure leads to poor contact and weak intensity; excessive pressure can crack crystals (though diamond is resilient).

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 (Signal-to-Noise ratio optimization).

  • Data Processing (The "Self-Check"):

    • Baseline Correction: Apply automatic baseline correction.

    • CO₂ Check: If a doublet appears at 2350 cm⁻¹, purge the chamber and re-acquire.[1]

    • Intensity Check: The C=O peak (1690 cm⁻¹) should be between 0.2 and 0.8 Absorbance units. If >1.0, the detector is saturated (reduce sample thickness/pressure).[1]

Logic Visualization: The QC Decision Tree

The following diagram illustrates the logical workflow for validating the molecule's structure based on spectral data.

FTIR_Validation_Workflow Start Acquire FTIR Spectrum Check_CO Check 1680-1720 cm⁻¹ (C=O Region) Start->Check_CO Decision_CO_Present Strong Peak Present? Check_CO->Decision_CO_Present Check_OH Check 3200-3550 cm⁻¹ (O-H Region) Decision_CO_Present->Check_OH Yes Fail_Prot FAIL: BOC Group Missing (Likely Deprotected) Decision_CO_Present->Fail_Prot No Decision_OH_Broad Broad Band Present? Check_OH->Decision_OH_Broad Pass PASS: 4-(3-BOC-Aminophenyl) -2-methylphenol Confirmed Decision_OH_Broad->Pass Yes Fail_Scaffold FAIL: Phenol Missing (Check Precursor) Decision_OH_Broad->Fail_Scaffold No

Caption: Logical decision tree for validating the presence of BOC and Phenol groups via FTIR.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Phenol, 2-methyl- (o-Cresol). National Institute of Standards and Technology.[5] [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]

Sources

UV-Vis absorption characteristics of 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Characteristics of 4-(3-BOC-Aminophenyl)-2-methylphenol

As a critical building block in advanced pharmaceutical synthesis (particularly in the development of kinase inhibitors and cross-coupling intermediates), 4-(3-BOC-Aminophenyl)-2-methylphenol requires rigorous analytical characterization. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a primary, non-destructive technique for validating its structural integrity, determining concentration, and monitoring reaction kinetics (such as BOC-deprotection).

This guide provides an in-depth comparative analysis of the compound's UV-Vis absorption profile against its unprotected and baseline structural analogues, supported by self-validating experimental protocols.

Mechanistic Origins of the UV-Vis Profile

The UV-Vis spectrum of 4-(3-BOC-Aminophenyl)-2-methylphenol is dictated by the interplay between its primary chromophore and two distinct auxochromes. Understanding the causality behind these electronic transitions is essential for accurate spectral interpretation.

  • The Biphenyl Core (

    
     Transition):  The foundational chromophore is the biphenyl system. Due to the steric hindrance between the ortho-substituents (the 2-methyl group and the bulky 3-BOC-amino group), the two phenyl rings are twisted out of coplanarity. Unsubstituted biphenyl exhibits a strong absorption maximum (
    
    
    
    ) at 1 in neutral solvents[1].
  • The Phenolic Hydroxyl (Auxochromic

    
     Effect):  The presence of the phenolic -OH group acts as a strong electron-donating auxochrome. By donating electron density from the oxygen lone pairs into the aromatic 
    
    
    
    -system via resonance, it causes a bathochromic (red) shift, pushing the
    
    
    into the 2[2]. This effect is highly pH-dependent.
  • The BOC-Protected Amine (Carbamate Resonance): This is the critical differentiator. A free primary amine strongly donates its nitrogen lone pair into the aromatic ring. However, the tert-butyloxycarbonyl (BOC) group engages that lone pair in competing carbamate resonance (

    
    ). This pulls electron density away from the biphenyl system, resulting in a hypsochromic (blue) shift  compared to the unprotected amine. Reference studies on N-Boc-aniline derivatives show broad absorption spanning3[3].
    

Comparative Spectroscopic Performance

To objectively evaluate the target compound, we must compare its spectral behavior against its structural analogues. The table below summarizes the predicted and observed quantitative data based on established spectroscopic principles for biphenyl derivatives[2].

CompoundStructural RoleNeutral

(nm)
Alkaline

(nm)
Est. Molar Absorptivity (

)
Biphenyl Baseline Chromophore~247.5~247.5 (No change)~16,000

N-Boc-aniline Protected Amine Ref.~230-240~230-240 (No change)~10,000

4-(3-Aminophenyl)-2-methylphenol Unprotected Analogue~285>310~22,000

4-(3-BOC-Aminophenyl)-2-methylphenol Target Compound ~272 >300 ~18,500

Key Analytical Insight: The target compound can be easily distinguished from its unprotected analogue by monitoring the ~285 nm region. During a BOC-deprotection reaction, a distinct hyperchromic effect (increase in absorbance) and a bathochromic shift will occur as the free amine is generated.

Self-Validating Experimental Protocol: pH-Dependent Spectroscopic Titration

To definitively prove the structural integrity of the target compound—specifically confirming that the phenolic OH is active and the BOC group remains intact—a pH-dependent spectroscopic titration is employed.

The Causality of the Method: By titrating the compound from pH 4.0 to 11.0, the phenol (


) deprotonates into a phenoxide ion. The negative charge of the phenoxide drastically increases electron donation into the biphenyl 

-system, causing a massive bathochromic shift (>300 nm).

The Self-Validation Mechanism: This protocol is self-validating through the observation of an isosbestic point (a specific wavelength where total absorbance remains constant at all pH levels). The presence of a sharp isosbestic point mathematically proves a clean, two-state transition (Phenol


 Phenoxide). If the BOC group were degrading under basic conditions, a third chemical species would form, and the isosbestic point would be lost, immediately alerting the scientist to sample degradation.
Step-by-Step Methodology:
  • Stock Solution Preparation: Dissolve 4-(3-BOC-Aminophenyl)-2-methylphenol in HPLC-grade methanol to create a 1.0 mM stock solution. Rationale: Methanol ensures complete solvation of the lipophilic biphenyl core before introduction to aqueous buffers.

  • Buffer Preparation: Prepare a universal Britton-Robinson buffer (acetic acid, phosphoric acid, and boric acid, 0.04 M each). Rationale: This specific buffer maintains a uniform ionic strength from pH 2 to 12, preventing refractive index artifacts that could skew absorbance readings.

  • Sample Dilution: Dilute the stock solution 1:100 into 10 separate volumetric flasks, each containing the Britton-Robinson buffer adjusted to distinct pH levels (from 4.0 to 11.0 using 0.2 M NaOH). Final analyte concentration: 10 µM.

  • Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan each sample from 200 nm to 400 nm using the corresponding pH buffer as the blank reference.

  • Data Matrix Analysis: Overlay the spectra. Identify the

    
     shift from ~272 nm (neutral) to >300 nm (alkaline) and verify the convergence of all curves at the isosbestic point (typically around 285-290 nm for this scaffold).
    

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for utilizing UV-Vis spectroscopy to characterize the compound and monitor its functional groups.

UV_Workflow Start 4-(3-BOC-Aminophenyl) -2-methylphenol Solvent Solvent Selection (MeOH / MeCN) Start->Solvent BaseScan Neutral UV-Vis Scan (λ_max ≈ 272 nm) Solvent->BaseScan Branch1 Alkaline Titration (Phenoxide Formation) BaseScan->Branch1 Branch2 Acidic Deprotection (BOC Cleavage) BaseScan->Branch2 Result1 Bathochromic Shift (λ_max > 300 nm) Branch1->Result1 Result2 Free Amine Generation (Hyperchromic Effect) Branch2->Result2

Fig 1: UV-Vis spectroscopic workflow for characterizing auxochromic shifts and BOC-deprotection.

References

  • Biphenyl - PhotochemCAD Database . Absorption Spectrum Data and Molar Absorptivity of Oligophenylenes. 1

  • A Spectroscopic Comparison of [1,1'-Biphenyl]-2,2',3,3'-tetrol Isomers: A Predictive Guide . Benchchem. Analysis of auxochromic shifts in hydroxylated biphenyls. 2

  • Monitoring, Modelling and Optimisation of Continuous Flow Reactions Using On-line Mass Spectrometry . White Rose University Consortium. UV-Vis absorption characteristics of N-Boc aniline derivatives. 3

Sources

Advanced Impurity Profiling of 4-(3-BOC-Aminophenyl)-2-methylphenol: A Comparative Guide to Analytical Methodologies and Commercial Batch Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity of critical biaryl intermediates like 4-(3-BOC-Aminophenyl)-2-methylphenol requires moving beyond standard routine assays. This compound presents a unique dual-liability for analytical chemists: an acid-labile tert-butyloxycarbonyl (BOC) protecting group and an oxidation-prone phenolic moiety.

To ensure compliance with global regulatory standards, this guide objectively compares analytical methodologies and evaluates hypothetical commercial batches, providing a self-validating framework for robust impurity profiling.

The Methodological Paradigm Shift: Why RPLC Fails and SFC Excels

In traditional Reversed-Phase Liquid Chromatography (RPLC), the use of acidic modifiers (e.g., 0.1% Formic Acid or TFA) is standard practice to suppress the ionization of phenols, thereby improving peak shape. However, subjecting 4-(3-BOC-Aminophenyl)-2-methylphenol to acidic mobile phases often induces on-column deprotection, generating a false-positive "des-BOC" impurity peak that artificially inflates the impurity profile[1].

To circumvent this analytical artifact, Supercritical Fluid Chromatography (SFC) serves as a superior, orthogonal alternative[2]. By utilizing supercritical CO₂ and a neutral alcohol modifier (methanol), SFC provides a highly efficient separation environment that preserves the structural integrity of the analyte while offering rapid isolation capabilities for downstream structural elucidation[3].

Regulatory Workflow

According to 4, impurities in new drug substances must be identified and structurally characterized if they exceed the 0.05% threshold (for a maximum daily dose ≤ 2g/day)[4]. The workflow below illustrates the decision matrix for handling commercial batches.

ImpurityWorkflow Start Commercial Batch 4-(3-BOC-Aminophenyl)-2-methylphenol Screening Primary SFC-UV-MS Screening (Neutral Conditions) Start->Screening Sample Prep Decision Impurity > 0.05%? (ICH Q3A Threshold) Screening->Decision Quantitation Pass Routine QC Release (Qualified) Decision->Pass No Isolate Orthogonal Isolation (Prep-SFC) Decision->Isolate Yes Elucidate Structure Elucidation (HRMS / 2D-NMR) Isolate->Elucidate Pure Fractions Tox Toxicological Assessment (Qualification) Elucidate->Tox ID Confirmed Tox->Pass Risk Mitigated

Figure 1: ICH Q3A-compliant impurity profiling and qualification workflow for commercial batches.

Self-Validating Experimental Protocol: SFC-UV-HRMS

Causality & System Design: This protocol is engineered as a self-validating system. To ensure that detected impurities are native to the batch and not analytical artifacts, a Time-Zero (T=0) vs. Time-24h (T=24h) stability check is integrated. If the des-BOC peak area remains constant over 24 hours in the diluent, the method is confirmed to be non-destructive.

Step 1: Sample Preparation & Artifact Verification
  • Diluent Selection: Anhydrous Methanol.

    • Causality: Using an anhydrous, neutral alcohol prevents hydrolytic cleavage of the BOC group prior to injection.

  • Preparation: Dissolve 10 mg of the commercial batch in 10 mL of diluent (1 mg/mL).

  • Validation Check: Inject immediately (T=0) and after 24 hours at room temperature (T=24h).

    • Acceptance criteria: <2% variance in the main peak area confirms method integrity.

Step 2: Chromatographic Separation (SFC)
  • Column: 2-Ethylpyridine (2-EP), 3.0 x 100 mm, 1.7 µm.

    • Causality: The 2-EP stationary phase provides excellent retention for the phenolic moiety via hydrogen bonding, ensuring sharp peak symmetry without the need for acidic or basic additives that could degrade the sample.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B: Methanol (100%, no additives).

  • Gradient: 5% B to 40% B over 6 minutes.

  • Flow Rate: 1.5 mL/min at 40°C. Backpressure: 120 bar.

Step 3: High-Resolution Mass Spectrometry (HRMS) Detection
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.0 kV.

  • Mass Range: m/z 100–1000.

  • Causality: HRMS provides exact mass data (<3 ppm error), which is critical for distinguishing between the des-BOC degradant and the Suzuki homocoupled dimer without requiring physical isolation.

Comparative Batch Data: Vendor A vs. Vendor B

To demonstrate the efficacy of this method, we evaluated two commercial batches of 4-(3-BOC-Aminophenyl)-2-methylphenol. The data is evaluated against the 4, which mandate the identification of any impurity exceeding 0.05% for standard dosing regimens[4].

Impurity ProfileStructural Origin / MechanismVendor A (Standard)Vendor B (Optimized)ICH Q3A Status
Des-BOC Degradant Acidic hydrolysis during synthetic workup0.18%0.02%Vendor A: Requires ID
Homocoupled Dimer Inefficient Pd-catalyst in Suzuki coupling0.11%<0.01%Vendor A: Requires ID
Boronic Acid Precursor Unreacted starting material0.04%NDBelow Threshold
Quinone Adduct Phenol oxidation via O₂ exposure0.07%0.01%Vendor A: Requires ID
Total Impurities -0.40%0.03%-
Mechanistic Analysis & Expert Insights

The comparative data reveals stark differences in synthetic control. Vendor A's batch exhibits a 0.18% concentration of the des-BOC degradant. Because our self-validating SFC method confirmed no on-column degradation, this impurity is definitively a result of overly aggressive acidic quenching during Vendor A's downstream processing. Furthermore, the 0.11% homocoupled dimer in Vendor A indicates poor stoichiometric control or an inefficient palladium catalyst system during the Suzuki-Miyaura cross-coupling step.

Conversely, Vendor B maintains all impurities well below the 0.05% ICH Q3A threshold. This level of purity suggests optimized catalyst scavenging and strictly controlled pH during aqueous workup, allowing this batch to proceed directly to formulation without the costly and time-consuming toxicological qualification required for Vendor A's material.

References

  • Title : ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source : ich.org URL : 4

  • Title : Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds Source : americanpharmaceuticalreview.com URL :2

  • Title : Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography Source : pharmtech.com URL :3

  • Title : 4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid (BOC Stability Analysis) Source : benchchem.com URL : 1

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 4-(3-BOC-Aminophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational plan for the safe handling, use, and disposal of 4-(3-BOC-Aminophenyl)-2-methylphenol. As a compound incorporating a phenol, a BOC-protected amine, and a methylphenol structure, it requires a multi-faceted approach to safety. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety information needed to mitigate risks effectively. The causality behind each recommendation is explained to build a foundational understanding of chemical safety, fostering a proactive safety culture in the laboratory.

Hazard Analysis: Understanding the Compound's Reactivity and Toxicity

4-(3-BOC-Aminophenyl)-2-methylphenol does not have an extensive, unique toxicological profile in public literature. Therefore, a conservative safety approach requires analyzing the hazards associated with its primary functional groups: the phenol and the aminophenyl moieties.

  • Phenol Moiety : Phenol and its derivatives are the dominant hazard. They are highly corrosive and can cause severe chemical burns to the skin and eyes.[1] A critical danger is their ability to be rapidly absorbed through the skin, leading to systemic toxicity that can affect the central nervous system, liver, and kidneys.[2] Chronic exposure can lead to a range of adverse health effects, and symptoms of severe exposure can include shock, convulsions, and even death.[2]

  • Aminophenyl Moiety : Aminophenols are known to be harmful if swallowed or inhaled.[3] They can cause skin and eye irritation and may carry a risk of irreversible effects or genetic defects.[3][4] The tert-Butyloxycarbonyl (BOC) protecting group significantly reduces the reactivity of the amine; however, the underlying hazards of the aminophenyl structure should not be disregarded, especially during disposal or in the event of unintended deprotection.[5][6]

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with robust engineering and administrative controls that form the basis of a safe laboratory environment.

  • Ventilation : All handling of 4-(3-BOC-Aminophenyl)-2-methylphenol, including weighing the solid and preparing solutions, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Designated Area : A specific area of the lab should be designated for working with this compound to prevent cross-contamination.[7]

  • Emergency Equipment : An ANSI-approved emergency eyewash station and safety drench shower must be accessible within 10 seconds of the work area.[2][8][9] All personnel must be trained on their location and operation before beginning work.

  • Administrative Controls : Never work alone when handling this compound.[8][9] A written Standard Operating Procedure (SOP) specific to your laboratory's use of this chemical should be developed and reviewed by all users.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical splash goggles and face shieldDouble-gloved: Inner nitrile gloves with outer utility-grade neoprene or butyl glovesFully buttoned lab coat, long pants, closed-toe shoesNot required if performed in a fume hood
Preparing Solutions Chemical splash goggles and face shieldDouble-gloved: Inner nitrile gloves with outer utility-grade neoprene or butyl glovesChemical-resistant apron (butyl rubber or neoprene) over a lab coat, long pants, closed-toe shoesNot required if performed in a fume hood
Performing Reactions/Work-up Chemical splash gogglesDouble-gloved: Inner nitrile gloves with outer utility-grade neoprene or butyl gloves. Change immediately upon contact.Lab coat, long pants, closed-toe shoesNot required if performed in a fume hood
Causality of PPE Selection
  • Eye and Face Protection : Safety glasses alone are insufficient. Chemical splash goggles are mandatory to protect against splashes.[4] A face shield must be worn over the goggles when handling the concentrated solid or preparing solutions, as these activities carry the highest risk of a significant splash.[2]

  • Hand Protection : Nitrile gloves offer poor resistance to phenols and related compounds.[7] Therefore, a double-gloving strategy is essential. An inner nitrile glove provides dexterity, while an outer, thicker neoprene or butyl rubber glove provides the necessary chemical resistance.[2][7] Gloves must be changed immediately if any contact with the chemical is suspected.

  • Body Protection : A fully buttoned lab coat and appropriate street clothing (long pants, closed-toe shoes) are standard.[2] When a splash is likely, such as during solution preparation, a chemical-resistant apron provides an additional barrier to protect against the rapid skin absorption of phenols.[2]

Operational Plan: From Receipt to Disposal

This workflow provides a logical progression for the safe lifecycle management of 4-(3-BOC-Aminophenyl)-2-methylphenol in the laboratory.

G start Receiving & Storage pre_use Pre-Use Checks (Verify Fume Hood, PPE, Emergency Gear) start->pre_use handling Handling & Use (Weighing, Solution Prep) pre_use->handling spill_check Spill or Exposure? handling->spill_check emergency Execute Emergency Protocol (Spill Cleanup / First Aid) spill_check->emergency Yes waste_collection Waste Collection (Segregate Solid/Liquid Waste) spill_check->waste_collection No emergency->handling After Decontamination end Final Disposal (Follow EHS Guidelines) waste_collection->end

Caption: Workflow for the Safe Handling of 4-(3-BOC-Aminophenyl)-2-methylphenol.

Storage Protocol
  • Upon receipt, inspect the container for damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]

  • Store away from incompatible substances such as strong oxidizing agents, strong caustics, and chemically active metals.[7]

  • Ensure the storage location is below eye level.[7]

Handling Protocol
  • Don all required PPE as specified in the table above.

  • Perform all manipulations inside a chemical fume hood.

  • When weighing the solid, use a spatula and exercise care to minimize dust generation.[4]

  • When preparing solutions, add the solid slowly to the solvent.

  • After handling, wipe down the work area with a soap and water solution.[7] Wash hands thoroughly after removing gloves.[4]

Emergency Response Plan

Immediate and correct action is critical in any emergency involving this compound.

In Case of Exposure
  • Skin Contact (Critical Emergency) :

    • Rapid decontamination is paramount to prevent systemic absorption.[8][9] Anyone assisting the victim must wear appropriate protective gloves and clothing.[2]

    • Immediately remove all contaminated clothing, including leather items like belts or watchbands.[9]

    • If available, repeatedly swab the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[1][2]

    • If PEG is not available, use an emergency drench shower for at least 15 minutes. A high-density flow of water is necessary; small amounts of water can dilute the phenol and increase the exposure area.[1][8][9]

    • Call 911 or your institution's emergency number for immediate medical attention.[2]

    • Double-bag contaminated clothing and label it as hazardous waste.[8]

  • Eye Contact :

    • Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[9]

    • Do not interrupt flushing. Remove contact lenses if it can be done easily.[9]

    • Seek immediate medical attention.[9]

  • Inhalation :

    • Move the affected person to fresh air immediately.[2][9]

    • Call for immediate medical assistance.[2]

  • Ingestion :

    • Do NOT induce vomiting.[9]

    • If the person is conscious, rinse their mouth with water and have them drink 4-8 ounces of water or milk.[9]

    • Seek immediate medical attention.[3]

In Case of a Spill
  • Minor Spill (in a fume hood) :

    • Ensure appropriate PPE is worn, including chemical-resistant gloves and goggles.[1]

    • Absorb the spill with an inert material like vermiculite or commercially available absorbent pads. Do not use paper towels for liquid spills.[1]

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste containing 4-(3-BOC-Aminophenyl)-2-methylphenol is considered hazardous waste.

  • Segregation : Keep solid and liquid waste streams separate.[8]

    • Solid Waste : Contaminated gloves, weigh boats, absorbent materials, and other debris should be collected in a clearly labeled, sealed plastic bag or container.[8]

    • Liquid Waste : Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Waste 4-(3-BOC-Aminophenyl)-2-methylphenol".

  • Disposal : Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for pickup and final disposal procedures. Do not pour any waste down the drain.[10]

References

  • Standard Operating Procedure - UNM Chemistry. (n.d.). The University of New Mexico. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved from [Link]

  • Material Safety Data Sheet - 4-Aminophenol, 97.5%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • Chao, K. P., & Wang, C. C. (2009). Permeation of hair dye ingredients, p-phenylenediamine and aminophenol isomers, through protective gloves. PubMed. Retrieved from [Link]

  • 4-AMINOPHENOL Extra Pure MSDS. (2016, April 20). Loba Chemie. Retrieved from [Link]

  • Safety Data Sheet - 4-Methylphenol. (2019, May 16). CPAChem. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Deprotection of N-BOC compounds. (2009, June 17). Google Patents.
  • BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

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